Kbz probe 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C13H17ClF2N2O3 |
|---|---|
Peso molecular |
322.73 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1 |
Clave InChI |
VMWUMDBLDZWEDO-MERQFXBCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Probing the Epigenome: A Technical Guide to the Mechanism of Histone Benzoylation Investigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action for probes designed to investigate histone lysine benzoylation (Kbz), a recently discovered and significant post-translational modification (PTM) implicated in transcriptional activation. The core of this technology lies not in a single, off-the-shelf molecule designated "Kbz probe 1," but rather in the sophisticated use of genetically encoded, site-specifically benzoylated histones. These serve as versatile probes to dissect the molecular machinery that writes, reads, and erases this epigenetic mark.
The "Probe" Concept: Genetically Encoded Benzoyllysine
The fundamental "probe" for studying histone benzoylation is the site-specific incorporation of ε-N-benzoyllysine (BzK) or its analogs, such as fluorinated benzoyllysines, into histone proteins within living cells.[1][2][3] This is achieved through the expansion of the genetic code, utilizing a rationally designed orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., an amber stop codon) and inserts BzK during protein translation.[4][5] These modified histones faithfully mimic the endogenous PTM, allowing for the interrogation of its interactions and dynamics in a cellular context.
Mechanism of Action: Interrogating the Histone Benzoylation Cycle
The utility of these probes stems from their ability to dissect the key components of the histone benzoylation signaling pathway:
-
"Writers" (Acyltransferases): While the specific enzymes that deposit the benzoyl group onto histones are still under active investigation, the process is dependent on the cellular concentration of the donor molecule, benzoyl-CoA.
-
"Readers" (Effector Proteins): These are proteins that recognize and bind to specific PTMs, translating the epigenetic mark into a functional outcome. Systematic binding studies have identified the DPF (Double PHD Finger) and YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing proteins as readers of histone benzoylation.
-
"Erasers" (Deacylases): These enzymes remove the acyl group from histones. The NAD+-dependent deacetylase SIRT2 has been identified as a robust histone debenzoylase, capable of removing the Kbz mark both in vitro and in vivo. SIRT1 and SIRT3 have also been shown to have debenzoylase activity.
The genetically encoded benzoylated histone probes are instrumental in studying the kinetics and specificity of these interactions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on histone benzoylation.
Table 1: Binding Affinities of Reader Domains for Benzoylated Histone Peptides
| Reader Domain | Histone Peptide | Dissociation Constant (Kd) in μM |
| AF9YEATS | H3K9bz | 5.97 |
| ENLYEATS | H3K9bz | 64.68 |
| YEATS2YEATS | H3K9bz | 21.57 |
| GAS41YEATS | H3K9bz | 62.96 |
Table 2: Kinetic Parameters of SIRT2-Mediated Deacylation
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| H2AK5ac Peptide | 16.5 ± 2.1 | 0.043 ± 0.002 | 2606 |
| H2AK5bz Peptide | 2.8 ± 0.4 | 0.011 ± 0.0003 | 3929 |
Data for SIRT2 kinetics were extracted from a graphical representation in the cited literature and are approximate.
Table 3: Dose-Dependent Induction of Histone Benzoylation by Sodium Benzoate (NaBz)
| Cell Line | NaBz Concentration (mM) | Observation |
| HEK 293T | 0, 1, 5, 10 | Dose-dependent increase in global histone Kbz levels observed by Western blot. |
| HCT116 | 0, 1, 5, 10 | Dose-dependent increase in global histone Kbz levels observed by Western blot. |
| Yeast | 0, 5, 10, 20 | Dose-dependent increase in histone Kbz levels observed by Western blot. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of histone benzoylation.
Genetic Encoding of Benzoyllysine in Mammalian Cells
This protocol is based on the methodology for site-specific incorporation of unnatural amino acids.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and co-transfected with plasmids encoding the histone protein of interest (containing an amber stop codon at the desired modification site), the engineered aminoacyl-tRNA synthetase specific for BzK, and the corresponding tRNA.
-
Unnatural Amino Acid Supplementation: The benzoyllysine is added to the culture medium at a final concentration of 1 mM.
-
Protein Expression and Harvest: Cells are incubated for 48-72 hours to allow for expression of the modified histone. Cells are then harvested, and histones are extracted for further analysis.
In Vitro Histone Debenzoylation Assay
This assay is used to determine the enzymatic activity of sirtuins on benzoylated histone substrates.
-
Reaction Setup: A reaction mixture is prepared containing a benzoylated histone peptide substrate (e.g., H2AK5bz), recombinant SIRT2 enzyme, and NAD+ in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Quenching and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., trifluoroacetic acid). The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry to quantify the amount of debenzoylated peptide.
-
Kinetic Analysis: For determining Km and kcat, the assay is performed with varying substrate concentrations, and the initial reaction velocities are fitted to the Michaelis-Menten equation.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity between reader domains and benzoylated histone peptides.
-
Sample Preparation: The purified reader domain protein is placed in the sample cell of the calorimeter, and the synthetic benzoylated histone peptide is loaded into the injection syringe. Both are in the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Titration: The peptide is titrated into the protein solution in a series of small injections.
-
Data Acquisition and Analysis: The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Analysis of Histone Benzoylation by Mass Spectrometry
This method is used to identify and quantify histone benzoylation sites.
-
Histone Extraction and Derivatization: Histones are acid-extracted from cell nuclei. The extracted histones are then subjected to chemical derivatization (e.g., propionylation) to block unmodified lysine residues.
-
Tryptic Digestion: The derivatized histones are digested with trypsin to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by nano-flow liquid chromatography (nLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select and fragment peptides for sequencing.
-
Data Analysis: The resulting MS/MS spectra are searched against a histone protein database to identify peptides and their modifications, including benzoylation. The relative abundance of benzoylated peptides can be quantified by comparing the peak areas of the modified and unmodified peptides.
Visualizations
The following diagrams illustrate key pathways and workflows related to the investigation of histone benzoylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of ϵ-N-Benzoyllysine by Engineering Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically encoding ε-N-benzoyllysine in proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Probing the Epigenome: A Technical Guide to Genetically Encoded Benzoyllysine Probes for Histone Benzoylation Studies
Introduction to Histone Benzoylation and the Need for Precision Tools
Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression.[1][2][3] Among these, lysine benzoylation (Kbz) is a more recently identified PTM associated with active transcription.[3][4] This modification is stimulated by sodium benzoate, a common food preservative, which raises questions about its impact on the human epigenome. To dissect the functional roles of histone Kbz, researchers require precise tools to introduce this modification at specific sites within histones. While a specific small molecule named "Kbz probe 1" is not prominently described in the current scientific literature, a powerful and versatile approach utilizing genetically encoded benzoyllysines has emerged as a state-of-the-art method for this purpose. This technical guide provides an in-depth overview of these genetically encoded probes, their application, and the experimental protocols for their use.
Core Technology: Genetically Encoded Benzoyllysine Probes
The genetic encoding of unnatural amino acids into proteins in living cells offers a powerful strategy to study protein function with minimal perturbation. For histone benzoylation, this is achieved by engineering a specific aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, to recognize and incorporate Nε-benzoyl-L-lysine (Kbz) or its fluorinated analogs in response to an amber stop codon (UAG) engineered into the histone gene of interest. This allows for the production of full-length, site-specifically benzoylated histones in both prokaryotic and eukaryotic cells, which can then be used for a variety of biochemical, structural, and cellular studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and use of genetically encoded benzoyllysine probes.
Table 1: In Vitro Debenzoylation Kinetics of Histone Peptides by SIRT2
| Histone Peptide | Modification | Enzyme | K_cat (s⁻¹) | K_m (µM) | K_cat/K_m (M⁻¹s⁻¹) |
| H2AK5 | Acetylation | SIRT2 | 0.083 ± 0.004 | 22.4 ± 3.5 | 3705 |
| H2AK5 | Benzoylation | SIRT2 | 0.019 ± 0.001 | 10.5 ± 2.1 | 1810 |
Data adapted from Huang et al., 2017.
Table 2: Identified Histone Benzoylation Sites in Mammalian and Yeast Cells
| Organism | Cell Line/Strain | Number of Identified Kbz Sites | Histones with Identified Kbz | Reference |
| Human | HepG2, RAW | 22 | H2A, H2B, H3, H4 | |
| Yeast | S. cerevisiae (BY4742) | 27 | H2A, H2A.Z, H2B, H3, H4 |
Table 3: Binding Affinities of Reader Domains for Benzoylated Histone Peptides
| Reader Domain | Histone Peptide | Modification | Dissociation Constant (K_D) (µM) | Reference |
| MOZ DPF | H3 (1-20) | Unmodified | > 200 | |
| MOZ DPF | H3K14 | Benzoylation | 10.25 ± 1.23 | |
| YEATS2 | H3 (21-35) | Unmodified | > 200 | |
| YEATS2 | H3K27 | Benzoylation | 0.45 ± 0.05 |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Benzoyllysine into Histones in E. coli
This protocol describes the expression and purification of histones with a site-specifically incorporated benzoyllysine.
-
Plasmid Preparation:
-
Co-transform competent E. coli BL21(DE3) cells with two plasmids:
-
A pET-based plasmid encoding the histone of interest with an amber (TAG) codon at the desired lysine position.
-
A pEVOL-based plasmid encoding the engineered Nε-benzoyl-L-lysinyl-tRNA synthetase (KbzRS) and its corresponding tRNA.
-
-
-
Cell Culture and Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding 1 mM IPTG and supplement the medium with 1 mM Nε-benzoyl-L-lysine.
-
Continue to grow the culture for 16-20 hours at 25°C.
-
-
Cell Lysis and Histone Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies containing the histone.
-
Wash the inclusion bodies twice with lysis buffer containing 1% Triton X-100 and then twice with lysis buffer without detergent.
-
Solubilize the inclusion bodies in unfolding buffer (6 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT).
-
Refold the histone by dialysis against refolding buffer (2 M NaCl, 1 mM EDTA, 10 mM Tris-HCl pH 7.5).
-
Purify the refolded histone using size-exclusion chromatography.
-
Protocol 2: In Vitro Debenzoylation Assay
This protocol details the procedure for assessing the debenzoylase activity of enzymes like SIRT2 on a benzoylated histone substrate.
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM NAD⁺, and the purified benzoylated histone substrate (e.g., 50 µM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the debenzoylase enzyme (e.g., recombinant SIRT2 to a final concentration of 1 µM).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using a pan-specific anti-Kbz antibody or by mass spectrometry to quantify the extent of debenzoylation.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the study of histone benzoylation.
Caption: Workflow for generating and using genetically encoded benzoylated histones.
Caption: Key regulatory components of the histone benzoylation signaling pathway.
Caption: Experimental workflow for an in vitro histone debenzoylation assay.
References
An In-depth Technical Guide to Lysine Benzoylation in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine benzoylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating chromatin structure and gene expression.[1][2] This modification, characterized by the addition of a benzoyl group to the ε-amino group of a lysine residue, introduces a bulky, hydrophobic moiety that can significantly alter protein function and interactions.[3] The metabolic precursor for this modification is benzoyl-CoA, which can be derived from dietary sources like sodium benzoate, a common food preservative.[2][4] This guide provides a comprehensive overview of the core aspects of lysine benzoylation, including its molecular machinery, biological functions, and the experimental methodologies used for its investigation.
The Molecular Machinery of Lysine Benzoylation
The dynamic regulation of lysine benzoylation is controlled by a dedicated set of enzymes analogous to other epigenetic modifications, categorized as "writers," "erasers," and "readers."
Writers: Installing the Mark
The primary enzymes responsible for catalyzing the transfer of a benzoyl group from benzoyl-CoA to lysine residues are known as lysine benzoyltransferases. In yeast, the Gcn5 histone acetyltransferase (HAT), a core subunit of the SAGA complex, has been identified as a major writer of lysine benzoylation. In mammalian cells, the lysine acetyltransferase (KAT) HBO1 has been identified as a key "writer" of lysine benzoylation.
Erasers: Removing the Mark
The removal of the benzoyl group is carried out by specific deacetylases. In mammalian cells, the NAD+-dependent protein deacetylases SIRT1 and SIRT2 have been shown to possess debenzoylating activity. In yeast, the sirtuin enzyme Hst2 mediates the debenzoylation process.
Readers: Recognizing the Mark
Specific protein domains recognize and bind to benzoylated lysine residues, translating this epigenetic mark into downstream biological effects. The DPF (double PHD finger) and YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains have been identified as prominent readers of histone benzoylation. For instance, the YEATS domain of YEATS2 exhibits a binding preference for benzoylated H3K27 (H3K27bz) that is approximately six times stronger than for acetylated H3K27.
Biological Significance of Lysine Benzoylation
Lysine benzoylation is predominantly found on the N-terminal tails of core histones (H3, H4, H2A, and H2B) and is associated with active gene transcription. This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state.
Genomic analyses have revealed that histone benzoylation is enriched at the transcription start sites of active genes. Transcriptomic studies in HepG2 cells have shown that the induction of histone benzoylation through sodium benzoate treatment leads to the upregulation of genes involved in specific metabolic pathways, such as glycerophospholipid metabolism and ovarian steroidogenesis. Interestingly, there appears to be a competitive relationship between benzoylation and acetylation for the same lysine residues on histones.
Beyond histones, proteome-wide studies have identified hundreds of benzoylated lysine sites on non-histone proteins involved in diverse cellular processes, including ribosome biogenesis and RNA processing, suggesting a broader regulatory role for this modification.
Quantitative Data on Lysine Benzoylation Sites
Mass spectrometry-based proteomics has been instrumental in identifying numerous lysine benzoylation sites in various organisms. The following tables summarize the key findings from several landmark studies.
| Organism/Cell Line | Number of Kbz Sites Identified | Proteins | Key Findings | Reference |
| Human (HEK293T cells) | 1747 | Histone and Non-histone | Overexpression of HBO1 led to the upregulation of 77 Kbz sites. | |
| Human (HepG2 and RAW cells) | 22 | Histones | Histone Kbz marks are associated with gene expression and can be stimulated by sodium benzoate. | |
| Saccharomyces cerevisiae (yeast) | 27 | Histones | Identified Kbz sites on histones H3, H4, H2A, H2A.Z, and H2B. | |
| Saccharomyces cerevisiae (yeast) | 207 | 149 Non-histone proteins | Proteins involved in ribosome biogenesis, glycolysis/gluconeogenesis, and rRNA processing were enriched. |
Experimental Protocols
The study of lysine benzoylation relies on a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments.
Mass Spectrometry for the Identification of Lysine Benzoylation Sites
Objective: To identify and quantify lysine benzoylation sites on proteins from complex biological samples.
Protocol:
-
Protein Extraction and Digestion:
-
Extract total proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors).
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.
-
Digest the proteins into peptides using a protease such as trypsin. A sample-to-trypsin ratio of 50:1 is commonly used, with digestion proceeding overnight at 37°C.
-
-
Enrichment of Benzoylated Peptides:
-
Due to the low stoichiometry of benzoylation, enrichment of modified peptides is crucial.
-
Use an anti-benzoyllysine (anti-Kbz) antibody conjugated to beads (e.g., protein A/G agarose) to immunoprecipitate benzoylated peptides from the total peptide mixture.
-
-
LC-MS/MS Analysis:
-
Desalt the enriched peptides using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) is recommended.
-
Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine like MaxQuant or PEAKS Studio.
-
Specify lysine benzoylation (+104.0262 Da) as a variable modification in the search parameters.
-
Validate the identified benzoylation sites based on the quality of the MS/MS spectra and statistical scoring.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Benzoylation
Objective: To map the genome-wide distribution of histone benzoylation.
Protocol:
-
Chromatin Cross-linking and Preparation:
-
Treat cells (e.g., HepG2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to isolate nuclei.
-
Prepare chromatin by digesting with micrococcal nuclease (MNase) to obtain chromatin fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the prepared chromatin (e.g., 30 µg) with a specific anti-Kbz antibody (e.g., 3 µg) overnight at 4°C with gentle rotation.
-
Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Perform high-throughput sequencing on a platform such as the Illumina HiSeq.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of histone benzoylation enrichment using a peak-calling algorithm (e.g., MACS).
-
Annotate the peaks to genomic features (e.g., promoters, enhancers) to determine the distribution of histone benzoylation.
-
Western Blotting for the Detection of Lysine Benzoylation
Objective: To detect the overall levels of protein benzoylation in a sample.
Protocol:
-
Sample Preparation:
-
Extract total cellular proteins or histones using appropriate lysis buffers. For histones, an acid extraction protocol is commonly used.
-
Determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples (e.g., 20 µg of total protein or 4 µg of histones) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for benzoyllysine (e.g., rabbit monoclonal anti-Kbz, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., anti-β-actin or anti-histone H3) to ensure equal protein loading.
-
Visualizing Lysine Benzoylation Pathways and Workflows
Diagrams created using the DOT language to illustrate key processes in lysine benzoylation research.
Signaling Pathway of Lysine Benzoylation
References
- 1. HBO1 catalyzes lysine benzoylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engaging with benzoyllysine through a π-π-π mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global profiling of regulatory elements in the histone benzoylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Chemical Probes Targeting BRD4 and Their Role in Gene Transcription
Introduction
While a specific entity named "Kbz probe 1" is not prominently documented in the scientific literature, the user's query points to a significant area of research: the use of chemical probes to investigate the role of specific protein modifications and interactions in gene transcription. A closely related and extensively studied area involves probes targeting epigenetic "readers" like the Bromodomain and Extra-Terminal domain (BET) proteins, which recognize acetylated lysine residues on histones. This guide will provide an in-depth technical overview of chemical probes for a key BET protein, BRD4 , a master transcriptional regulator, and their profound impact on gene expression. This will serve as a comprehensive example of how such probes are utilized by researchers, scientists, and drug development professionals.
Core Concept: BRD4 as a Transcriptional Coactivator
BRD4 is a critical protein that links chromatin state to gene expression. It functions as an epigenetic reader, specifically recognizing and binding to acetylated lysine residues on both histone and non-histone proteins. [1]This binding is a key step in the activation of many genes, particularly those involved in cell growth, proliferation, and inflammation.
The primary functions of BRD4 in gene transcription include:
-
Chromatin Docking: BRD4 uses its two bromodomains (BD1 and BD2) to anchor itself to regions of active chromatin marked by histone acetylation. [1]* Recruitment of the Transcriptional Machinery: Once bound to chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb). [2]* Promoting Transcriptional Elongation: The P-TEFb complex phosphorylates RNA Polymerase II (Pol II), releasing it from a paused state at the promoter and enabling productive elongation of the mRNA transcript. [2][3] This sequence of events is crucial for the expression of key oncogenes like c-Myc, making BRD4 a major target in cancer research.
Caption: BRD4-mediated gene transcription pathway.
Chemical Probes: BRD4 Inhibitors
To study and therapeutically target BRD4, small molecule inhibitors have been developed. These molecules act as chemical probes, competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from docking to chromatin, effectively shutting down its transcriptional activity. JQ1 is a well-characterized and widely used BRD4 inhibitor.
Mechanism of Action:
-
The inhibitor molecule mimics the structure of acetylated lysine.
-
It occupies the hydrophobic binding pocket within the bromodomain.
-
This physically blocks the interaction between BRD4 and acetylated histones.
-
BRD4 is displaced from chromatin, preventing the recruitment of P-TEFb and halting transcriptional elongation of its target genes.
Caption: Mechanism of action of a BRD4 inhibitor.
Data Presentation: Quantitative Analysis
The effects of BRD4-targeting chemical probes are quantified through various biochemical and cellular assays.
Table 1: Binding Affinity and Selectivity of Representative BRD4 Probes
| Compound | Target Bromodomain | Binding Affinity (ITC, nM) | Selectivity vs. BRD4 D2 | Reference |
|---|---|---|---|---|
| Compound 26 | BRD4 D1 | 15 | >500-fold |
| Compound 30 | BRD4 D1 | 18 | >500-fold | |
This table showcases the high affinity and selectivity that can be achieved for specific bromodomains.
Table 2: Cellular Effects of BRD4 Inhibition on Gene and Protein Expression
| Cell Line | Treatment | Target | Outcome | Reference |
|---|---|---|---|---|
| Multiple Myeloma | BRD4 D1-selective inhibitor | IL-8, Chemokines | Downregulation of expression | |
| Pancreatic Cancer | JQ1 + SN38 (TOP1 inhibitor) | Global Transcription | Synergistic reduction in nascent transcripts | |
| AML Cells | 500 nM JQ1 | Autophagy Genes (e.g., ATG7, ATG12) | Reduced mRNA expression and BRD4 occupancy |
| K562 Cells | BRD4 degradation | Enhancer Transcription | Strong reduction at BRD4-sensitive enhancers | |
This table illustrates the direct impact of BRD4 inhibition on the transcription of specific target genes and global transcriptional programs.
Experimental Protocols
The following protocols are fundamental for characterizing the activity of chemical probes targeting transcriptional regulators like BRD4.
Objective: To map the genome-wide locations of BRD4 binding and assess how a chemical probe affects its occupancy.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., K562) and treat with the chemical probe (e.g., JQ1) or a vehicle control for a specified time (e.g., 4 hours).
-
Cross-linking: Add formaldehyde directly to the media to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclei and shear the chromatin into 200-500 bp fragments using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for BRD4.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-BRD4-DNA complexes.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing.
-
Data Analysis: Align sequence reads to the genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Compare peak intensities between probe-treated and control samples to determine changes in occupancy.
Caption: Generalized workflow for a ChIP-seq experiment.
Objective: To directly measure the binding affinity, stoichiometry, and thermodynamics of a probe interacting with a purified BRD4 bromodomain.
Methodology:
-
Protein Purification: Express and purify the recombinant BRD4 bromodomain protein.
-
Sample Preparation: Dialyze the protein and the chemical probe into an identical buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the purified protein into the sample cell and the chemical probe into the injection syringe.
-
Titration: Perform a series of small, precise injections of the probe into the protein solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.
-
Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Objective: To verify that the chemical probe engages with BRD4 inside intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the chemical probe or vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, aggregated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble BRD4 remaining at each temperature point using Western blotting.
-
Melt Curve Generation: Plot the percentage of soluble BRD4 against temperature for both the probe-treated and control samples. A rightward shift in the curve for the treated sample indicates target engagement.
References
- 1. Frontiers | A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression [frontiersin.org]
- 2. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-sensitive nascent transcript sequencing reveals BRD4-specific control of widespread enhancer and target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Landscape: A Technical Guide to Kbz Probe 1 for Interrogating Histone Benzoylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, development, and application of Kbz Probe 1, a genetically encoded tool for the site-specific investigation of histone benzoylation. This probe and its fluorinated derivatives represent a significant advancement in the study of epigenetic modifications, offering a versatile platform for exploring the intricate mechanisms of gene regulation.
Introduction to this compound
This compound is Nε-benzoyl-L-lysine, an unnatural amino acid designed to mimic the endogenous histone post-translational modification of benzoylation.[1] Its development was driven by the need for precise tools to study the functional roles of this recently identified epigenetic mark.[1] By genetically encoding this compound and its fluorinated analogs into histones, researchers can investigate the dynamics of histone benzoylation and its interplay with other cellular processes in living cells.[1]
Key Attributes of Kbz Probes:
-
Genetic Encodability: Allows for site-specific incorporation into histone proteins, providing unprecedented control over the location of the modification.[1]
-
Versatile Detection: The probes, particularly the fluorinated versions, offer multiple detection modalities, including Western blotting, fluorescence microscopy, and 19F NMR spectroscopy.[1]
-
Functional Interrogation: Enables the study of the direct consequences of histone benzoylation at specific sites on chromatin structure and gene expression.
-
Enzymatic Activity Studies: Provides a means to investigate the activity of "writer" and "eraser" enzymes, such as the debenzoylase SIRT2.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the development and application of this compound and its derivatives, as reported in the primary literature.
Table 1: Genetic Incorporation Efficiency of Benzoyllysine Probes
| Probe | Target Protein and Site | Expression System | Incorporation Efficiency | Reference |
| Nε-benzoyl-L-lysine (Kbz) | sfGFP-K151 | E. coli | High | |
| Nε-benzoyl-L-lysine (Kbz) | Human Histone H3-K9 | HEK293T cells | Detected via Western Blot | |
| Nε-(4-fluorobenzoyl)-L-lysine (4-F-Kbz) | sfGFP-K151 | E. coli | High | |
| Nε-(4-fluorobenzoyl)-L-lysine (4-F-Kbz) | Human Histone H3-K9 | HEK293T cells | Detected via Western Blot |
Table 2: In Vitro Debenzoylation by SIRT2
| Substrate (Histone Peptide) | Enzyme | Relative Debenzoylation Activity | Reference |
| H3K9bz | SIRT2 | Significant | |
| H3K9(4-F-bz) | SIRT2 | Significant |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the use of this compound.
Genetic Encoding of this compound in E. coli and Mammalian Cells
The site-specific incorporation of this compound into a target protein relies on an evolved aminoacyl-tRNA synthetase/tRNA pair. A detailed protocol for this process can be found in the primary literature and generally involves the co-transformation of plasmids encoding the engineered synthetase, the corresponding tRNA, and the target protein with an amber (TAG) codon at the desired modification site.
General Protocol Outline:
-
Plasmid Construction:
-
The gene for the protein of interest is cloned into an appropriate expression vector. Site-directed mutagenesis is used to introduce a TAG codon at the desired lysine position.
-
A plasmid encoding the evolved benzoyllysine-tRNA synthetase (BzKRS) is required.
-
A plasmid expressing the corresponding tRNA (tRNAPylCUA) is also needed.
-
-
Transformation and Expression in E. coli:
-
Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the three plasmids.
-
Cells are grown in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics and this compound (typically 1-2 mM).
-
Protein expression is induced (e.g., with IPTG) and allowed to proceed at an optimized temperature and duration.
-
-
Transfection and Expression in Mammalian Cells (e.g., HEK293T):
-
HEK293T cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are co-transfected with the plasmids encoding the target histone, BzKRS, and tRNAPylCUA using a suitable transfection reagent.
-
The culture medium is supplemented with this compound (typically 1-2 mM).
-
Cells are harvested after a suitable expression period (e.g., 48-72 hours).
-
-
Protein Purification and Verification:
-
The target protein is purified from cell lysates using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Incorporation of this compound is confirmed by Western blotting with anti-His or anti-FLAG antibodies and by mass spectrometry.
-
In Vitro Debenzoylation Assay
This assay is used to assess the ability of enzymes like SIRT2 to remove the benzoyl group from a specific lysine residue on a histone peptide or protein.
Protocol Outline:
-
Substrate Preparation: Synthesize or express and purify a histone peptide or full-length histone protein containing this compound at a specific site.
-
Enzyme Preparation: Purify recombinant SIRT2 enzyme.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the benzoylated histone substrate, purified SIRT2, and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).
-
Initiate the reaction by adding NAD+ (a necessary cofactor for sirtuins).
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a suitable quenching agent (e.g., SDS-PAGE loading buffer or a SIRT2 inhibitor like nicotinamide).
-
Analyze the reaction products by Western blotting using an antibody specific for the unmodified histone lysine residue or by mass spectrometry to quantify the extent of debenzoylation.
-
Mandatory Visualizations
Signaling Pathway of Histone Benzoylation and Debenzoylation
Caption: Histone Benzoylation and Debenzoylation Pathway.
Experimental Workflow for this compound Incorporation
Caption: Experimental Workflow for this compound.
This guide provides a comprehensive overview of this compound, empowering researchers to utilize this innovative tool for advancing our understanding of histone benzoylation and its role in health and disease. For more detailed information, please refer to the primary scientific literature.
References
Probing the Histone Code: A Technical Guide to the Target Identification and Validation of Genetically Encoded Benzoyllysine Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodology for the target identification and validation of genetically encoded benzoyllysine (Kbz) probes, a novel approach for interrogating histone benzoylation within living cells. This strategy utilizes the cell's own machinery to site-specifically incorporate benzoyllysine into histone proteins, creating in-situ probes to study the dynamic interactions and enzymatic regulation of this epigenetic mark. The primary focus of this guide is the identification and validation of sirtuin 2 (SIRT2) as a key interactor and eraser of histone benzoylation, as elucidated in the foundational research by Tian H, et al. (2021).[1][2]
Introduction to Histone Benzoylation and Kbz Probes
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression.[1][2] Lysine benzoylation (Kbz) is a recently identified PTM associated with active transcription.[1] To study its biological function, a robust method for its detection and the identification of its interacting proteins ("readers," "writers," and "erasers") is essential. The development of genetically encoded Kbz probes provides a powerful tool to investigate these processes in a native cellular environment. This technique relies on an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate benzoyllysine or its fluorinated analogs into specific histone sites in response to an amber stop codon. These modified histones then act as probes to study debenzoylation dynamics and protein-protein interactions.
Target Identification: SIRT2 as a Histone Debenzoylase
The primary target identified for the genetically encoded Kbz probes is the NAD+-dependent deacetylase sirtuin 2 (SIRT2). The validation of SIRT2 as a histone debenzoylase involves a series of in vitro and in vivo experiments.
Quantitative Analysis of Histone Debenzoylation by SIRT2
The enzymatic activity of SIRT2 on benzoylated histone peptides was quantified to validate its debenzoylase activity. The kinetic parameters reveal the efficiency of SIRT2 in removing the benzoyl group compared to an acetyl group.
| Substrate Peptide | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| H2BK5_bz_ | SIRT2 | 1.8 ± 0.3 | 0.015 ± 0.001 | 8,333 | |
| H2BK5_ac_ | SIRT2 | 15.8 ± 2.1 | 0.857 ± 0.048 | 54,240 |
These data indicate that while SIRT2 can debenzoylase H2BK5, its catalytic efficiency is approximately 6.5-fold lower than for deacetylation of the same site.
Experimental Protocols
Genetic Encoding of Benzoyllysine in Mammalian Cells
This protocol describes the site-specific incorporation of benzoyllysine into histone H3 in HEK293T cells.
Materials:
-
HEK293T cells
-
Plasmids: pEvol-MaBzKRS (encoding the engineered aminoacyl-tRNA synthetase), pcDNA3.1-H3-E27TAG (encoding histone H3 with an amber codon at position 27)
-
Nε-benzoyl-L-lysine (Kbz)
-
Lipofectamine 2000
-
DMEM supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Antibodies: anti-HA tag, anti-Histone H3
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the pEvol-MaBzKRS and pcDNA3.1-H3-E27TAG plasmids into the cells using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 6 hours of transfection, replace the medium with fresh DMEM containing 1 mM Kbz.
-
Incubate the cells for 48 hours.
-
Harvest the cells, wash with PBS, and lyse for subsequent Western blot analysis to confirm the incorporation of Kbz into histone H3 using an anti-HA tag antibody.
In Vitro Debenzoylation Assay
This assay is used to confirm the debenzoylase activity of SIRT2 on a benzoylated histone peptide.
Materials:
-
Recombinant human SIRT2
-
Synthetic benzoylated peptide (e.g., H3K9Kbz)
-
NAD+
-
Reaction buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Nicotinamide (SIRT2 inhibitor)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing the H3K9Kbz peptide (50 μM), recombinant SIRT2 (1 μM), and NAD+ (1 mM) in the reaction buffer.
-
For the negative control, prepare a similar reaction mixture without NAD+ or with the addition of nicotinamide (10 mM).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 1% trifluoroacetic acid.
-
Analyze the reaction products by HPLC-MS to detect the formation of the debenzoylated peptide.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Kbz Probe Target Validation
The following diagram illustrates the overall workflow for validating SIRT2 as a target of the genetically encoded Kbz probes.
Caption: A flowchart outlining the key steps for validating SIRT2 as a histone debenzoylase.
SIRT2-Mediated Histone Debenzoylation Pathway
This diagram illustrates the enzymatic removal of the benzoyl group from a histone lysine residue by SIRT2.
Caption: The signaling pathway of SIRT2-catalyzed histone debenzoylation.
Conclusion
The use of genetically encoded benzoyllysine probes represents a significant advancement in the study of histone PTMs. This technical guide provides a framework for the identification and validation of proteins that interact with and regulate histone benzoylation, with a specific focus on SIRT2. The detailed protocols and conceptual diagrams serve as a resource for researchers aiming to employ this powerful technology to further unravel the complexities of the histone code in health and disease.
References
An In-depth Technical Guide to the Readers and Erasers of Lysine Benzoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine benzoylation (Kbz) is a recently discovered, evolutionarily conserved post-translational modification (PTM) where a benzoyl group is attached to the ε-amino group of a lysine residue.[1][2][3][4] This modification, stimulated by the common food preservative sodium benzoate, is emerging as a significant player in epigenetic regulation and cellular signaling.[1] The addition and removal of this bulky, aromatic moiety are dynamically regulated by specific enzymes, and its presence is interpreted by a distinct set of "reader" proteins. Understanding the molecular machinery that governs lysine benzoylation is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting pathways regulated by this modification. This technical guide provides a comprehensive overview of the known readers and erasers of lysine benzoylation, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Regulatory Proteins: Readers and Erasers
The cellular machinery for lysine benzoylation involves "writers" that catalyze the modification, "erasers" that remove it, and "readers" that recognize and bind to it, thereby transducing downstream signals.
Erasers of Lysine Benzoylation
The removal of the benzoyl group from lysine residues is primarily carried out by a specific subset of the sirtuin family of NAD+-dependent deacetylases.
-
SIRT1 and SIRT2 (Mammals): In mammalian cells, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) have been identified as the principal "erasers" of lysine benzoylation. Both enzymes can effectively catalyze the debenzoylation of histones both in vitro and in vivo. SIRT2, in particular, has been shown to have robust debenzoylase activity.
-
Hst2 (Yeast): In Saccharomyces cerevisiae, the sirtuin homolog Hst2 is responsible for the removal of lysine benzoylation.
Readers of Lysine Benzoylation
The recognition of benzoylated lysine is mediated by specific protein domains that can accommodate the bulky aromatic benzoyl group.
-
YEATS Domains: The YEATS domain, found in proteins such as YEATS2 and AF9, is a primary reader of lysine benzoylation. The aromatic residues within the YEATS domain create a "sandwich" pocket that engages in π-π stacking interactions with the benzoyl ring.
-
YEATS2: The YEATS domain of YEATS2 exhibits a notable preference for benzoylated lysine over other acyl modifications like acetylation and crotonylation.
-
AF9: The YEATS domain of AF9 also recognizes benzoylated lysine, contributing to its role in transcriptional regulation.
-
-
DPF Domains: The double PHD finger (DPF) domain, particularly in the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also functions as a reader of lysine benzoylation. The DPF domain utilizes a hydrophobic pocket to bind the benzoyl group.
Quantitative Data on Reader-Ligand Interactions
The binding affinities of reader domains for benzoylated histone peptides have been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) provide a measure of the binding strength.
| Reader Domain | Histone Peptide Ligand | Dissociation Constant (Kd) in μM | Reference |
| YEATS Domains | |||
| YEATS2 | H3K27bz | 21.57 | |
| AF9 | H3K9bz | 5.97 | |
| DPF Domains | |||
| MOZ | H3K14bz | 10.25 | |
| DPF1 | H3K14bz | 0.64 | |
| DPF2 | H3K14bz | 0.37 | |
| DPF3 | H3K14bz | 0.45 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Lysine Benzoylation
Lysine benzoylation, through the action of its readers and erasers, is implicated in key cellular signaling pathways, particularly in the regulation of gene expression and metabolism.
References
- 1. The essential role of acetyllysine binding by the YEATS domain in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to Lysine Benzoylation (Kbz): A Novel Tool for Chromatin Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific small molecule designated "Kbz probe 1" is not prominently described in the current scientific literature, the field of chromatin biology has been significantly advanced by the discovery and characterization of lysine benzoylation (Kbz). This novel post-translational modification (PTM) is emerging as a critical regulator of chromatin structure and gene expression, offering a new axis for therapeutic intervention and a deeper understanding of cellular processes. This technical guide provides a comprehensive overview of lysine benzoylation as a tool for chromatin biology, focusing on the key molecular players, quantitative data, experimental methodologies, and relevant biological pathways.
Lysine benzoylation is a recently identified PTM where a benzoyl group is covalently attached to the epsilon-amino group of a lysine residue on a protein, notably on histones.[1] This modification has been shown to be stimulated by sodium benzoate (SB), an FDA-approved drug and common food preservative, which acts as a precursor for the donor molecule, benzoyl-CoA.[1] The discovery of Kbz has opened new avenues for investigating the "epigenetic landscape," with implications for chromatin remodeling, gene expression, and various human diseases.[2]
Key Molecular Tools for Studying Lysine Benzoylation
The study of lysine benzoylation primarily revolves around understanding its deposition and function. The key molecular tools in this context are not a single probe but rather the molecules that modulate and mediate this modification.
-
Sodium Benzoate (SB): As a precursor to benzoyl-CoA, sodium benzoate can be used to experimentally increase the levels of lysine benzoylation in cellular models, allowing for the study of its downstream effects on gene expression and cellular phenotype.[1]
-
HBO1 (Histone Acetyltransferase Binding to ORC1): Identified as the primary "writer" of lysine benzoylation, this enzyme from the lysine acetyltransferase (KAT) family catalyzes the transfer of the benzoyl group from benzoyl-CoA to lysine residues on histone and non-histone proteins.[2] Studying the activity and inhibition of HBO1 is central to understanding the regulation of Kbz.
Quantitative Data on Lysine Benzoylation
The initial characterization of the "benzoylome" has provided valuable quantitative data that underscores the prevalence and potential importance of this modification.
| Metric | Finding | Cell Types | Reference |
| Total Identified Kbz Sites | 1747 | Mammalian cells | |
| HBO1-Targeted Kbz Sites | At least 77 | Mammalian cells | |
| Identified Histone Kbz Sites | 22 | HepG2 and RAW cells | |
| Overlap with Acetylation (Kac) | 268 Kbz sites can also be acetylated | Mammalian cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of lysine benzoylation. Below are protocols for key experiments in this area.
Global Profiling of Lysine Benzoylation Sites by Mass Spectrometry
This protocol outlines the general workflow for identifying Kbz sites on a proteome-wide scale.
Workflow Diagram:
References
An In-depth Technical Guide to Histone Acylation Probes
For Researchers, Scientists, and Drug Development Professionals
Histone acylation, a pivotal post-translational modification (PTM), plays a critical role in the epigenetic regulation of gene expression, DNA repair, and other fundamental cellular processes. The dynamic nature of these modifications, governed by the interplay of "writer" (acetyltransferases), "eraser" (deacetylases), and "reader" (bromodomain-containing proteins) enzymes, has made them attractive targets for therapeutic intervention and mechanistic studies.[1][2][3] Chemical probes that specifically target these components of the histone acylation machinery are indispensable tools for dissecting their biological functions and for the development of novel therapeutics.[4] This guide provides a comprehensive overview of histone acylation probes, their mechanisms, applications, and the experimental protocols essential for their use.
The Landscape of Histone Acylation Probes
Histone acylation probes can be broadly categorized based on their mechanism of action. These include inhibitors that block the catalytic activity of writer and eraser enzymes, activity-based probes that covalently label active enzymes, and proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.[5]
Inhibitors of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)
Small molecule inhibitors are the most extensively studied class of histone acylation probes. They are instrumental in elucidating the roles of specific HATs and HDACs in cellular processes and serve as foundational molecules for drug discovery.
Histone Acetyltransferase Inhibitors (HATi): The development of potent and selective HAT inhibitors has been challenging. However, several compounds have been identified that target specific HAT families.
Histone Deacetylase Inhibitors (HDACi): A significant number of HDAC inhibitors have been developed, with some gaining FDA approval for cancer treatment. These inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of classical HDACs.
| Probe Name | Target(s) | Type | Ki/IC50 | Selectivity | Reference |
| H3-CoA-20 | PCAF/GCN5 | Inhibitor | 28 nM (Ki) | >100-fold vs p300/CBP | |
| Trichostatin A (TSA) | Classical HDACs | Inhibitor | Potent | Broad | |
| Trapoxin B | Classical HDACs | Inhibitor | Potent | Broad, irreversible | |
| 106 (Pimelic diphenylamide) | HDAC3 | Inhibitor | 14 nM (Ki) | ~10- to 15-fold vs HDAC1/2 | |
| Tubacin | HDAC6 | Inhibitor | Selective | - |
Activity-Based Probes (ABPs)
Activity-based probes are designed to covalently modify the active site of enzymes, providing a direct measure of their catalytic activity. These probes are valuable for enzyme profiling and target identification.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful approach to eliminate the entire protein, including its non-enzymatic functions, which cannot be achieved with inhibitors alone.
| PROTAC Name | Target | E3 Ligase Recruited | DC50 | Dmax | Reference |
| 3j | HDAC6 | Von Hippel-Lindau (VHL) | 7.1 nM (MM1S cells), 4.3 nM (4935 cells) | 90% (MM1S cells), 57% (4935 cells) |
Signaling Pathways and Regulatory Networks
Histone acetylation is intricately linked to various signaling pathways that control gene expression. The recruitment of HATs and HDACs to specific genomic loci is often a downstream event of cellular signaling cascades.
Caption: A generalized signaling pathway illustrating how external stimuli can lead to the recruitment of HATs or HDACs, ultimately resulting in gene activation or repression.
Experimental Workflows and Protocols
The successful application of histone acylation probes relies on robust experimental design and execution. The following sections detail key experimental workflows and protocols.
Workflow for Studying Histone Acylation
A typical workflow for investigating histone acylation involves sample preparation, histone extraction, analysis of histone modifications, and data interpretation.
Caption: A standard workflow for the analysis of histone post-translational modifications, from sample collection to biological interpretation.
Detailed Experimental Protocols
Protocol 1: Acid Extraction of Histones from Cultured Cells
-
Cell Lysis:
-
Wash harvested cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in NETN lysis buffer supplemented with fresh protease inhibitors.
-
Perform lysis on ice for 15 minutes.
-
-
Nuclear Isolation:
-
Centrifuge the lysate (e.g., 1,500 x g, 4°C, 10 minutes).
-
Discard the supernatant.
-
-
Acid Extraction:
-
Add 0.2 M HCl to the nuclear pellet.
-
Incubate on ice with intermittent vortexing to resuspend the pellet.
-
-
Centrifugation and Neutralization:
-
Clarify the extract by high-speed centrifugation (e.g., 12,000 rpm, 4°C, 15 minutes).
-
Transfer the supernatant containing histones to a new tube and neutralize with an appropriate buffer.
-
-
Concentration Determination and Storage:
-
Quantify the protein concentration using a Bradford (Coomassie Brilliant Blue) assay.
-
Store the extracted histones at -80°C.
-
Protocol 2: In Vitro HAT Activity Assay
-
Reaction Buffer Preparation:
-
Prepare a 5X reaction buffer: 250 mM Tris-HCl (pH 8.0), 250 mM NaCl, 0.5 mM EDTA, 0.05% Triton X-100 (v/v), 250 µg/mL BSA, and 5 mM DTT.
-
Prepare a 1X reaction buffer by diluting the 5X stock.
-
-
Reaction Setup:
-
In a microplate, combine the HAT enzyme, histone substrate (e.g., recombinant histones or peptides), and the test compound (inhibitor or vehicle control) in 1X reaction buffer.
-
Initiate the reaction by adding Acetyl-CoA.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time.
-
-
Detection:
-
Stop the reaction and detect the acetylated product. This can be done using various methods, including:
-
Antibody-based methods (ELISA, Western Blot): Use an antibody specific to the acetylated lysine residue.
-
Radiolabeling: Use [3H]-Acetyl-CoA and measure radioactivity incorporation.
-
Mass Spectrometry: Directly measure the mass shift of the acetylated peptide.
-
-
Protocol 3: Bottom-Up Mass Spectrometry for Histone PTM Analysis
-
Histone Derivatization:
-
Derivatize unmodified and monomethylated lysine residues using propionic anhydride to prevent trypsin cleavage at these sites.
-
-
Tryptic Digestion:
-
Digest the derivatized histones with trypsin overnight.
-
-
Second Derivatization:
-
Derivatize the newly generated N-termini of the peptides to improve chromatographic retention.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent manner to obtain fragmentation spectra of the peptides.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the modified peptides. Relative quantification is performed by comparing the peak areas of the modified and unmodified forms of a peptide.
-
Applications in Research and Drug Development
Histone acylation probes are pivotal in both basic research and therapeutic development.
-
Target Validation: Selective inhibitors and PROTACs are used to validate specific HATs and HDACs as drug targets in various diseases, including cancer and neurodegenerative disorders.
-
Mechanism of Action Studies: These probes help to unravel the complex mechanisms by which histone acylation regulates gene expression and other cellular processes.
-
Drug Discovery: HDAC inhibitors are an established class of anti-cancer drugs, and ongoing research is focused on developing more selective inhibitors and PROTACs for various therapeutic indications.
-
Biomarker Discovery: The levels of specific histone acetylation marks can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.
Future Perspectives
The field of histone acylation probes is continuously evolving. The development of highly selective inhibitors for individual HAT and HDAC isoforms remains a key challenge. The emergence of PROTACs offers a new modality to target these enzymes, overcoming some of the limitations of traditional inhibitors. Furthermore, the development of novel probes to study the less-explored types of histone acylation (e.g., crotonylation, butyrylation) will open new avenues for understanding the intricate "histone code" and its connection to cellular metabolism and disease. The integration of sophisticated analytical techniques, such as mass spectrometry, with innovative chemical probes will continue to deepen our understanding of the dynamic regulation of the epigenome.
References
- 1. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Chemical probes for histone-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC chemical probes for histone deacetylase enzymes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Kbz Probe 1: Application Notes and Protocols for Live-Cell Imaging of Histone Benzoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical epigenetic regulators of numerous cellular processes. Among these, histone lysine benzoylation is a recently identified modification associated with active gene transcription. "Kbz probe 1" is a versatile tool for the site-specific incorporation of benzoyllysine into histone proteins within living cells.[1] This technology enables the investigation of histone benzoylation and its interaction with other cellular components in real-time. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging applications.
The probe is based on a genetically encoded unnatural amino acid, benzoyllysine, which, along with its fluorinated derivatives, can be incorporated into specific sites of histone proteins.[2][3] This is achieved through a rationally designed synthetase that facilitates this site-specific incorporation in living cells.[2][3] The incorporated benzoyllysine acts as a probe, offering multiple detection methods, including fluorescence and 19F NMR spectroscopy, to study histone benzoylation dynamics.
Principle of the Technology
The core of the this compound technology lies in the expansion of the genetic code to incorporate benzoyllysine at a specific histone lysine residue. This is accomplished by co-expressing a plasmid for an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA, along with a plasmid for the histone protein of interest containing an amber stop codon (TAG) at the desired lysine position. When the benzoyllysine analog is supplied in the cell culture medium, the engineered aaRS charges the suppressor tRNA with it. This charged tRNA then recognizes the amber codon in the histone mRNA and incorporates benzoyllysine into the nascent histone protein. The fluorinated versions of benzoyllysine provide a handle for sensitive detection and imaging.
Signaling Pathway
The following diagram illustrates the cellular pathway involving histone benzoylation and its removal by the debenzoylase SIRT2, which can be studied using this compound.
Caption: Cellular pathway of this compound utilization.
Applications
-
Live-cell imaging of histone benzoylation: Visualize the localization and dynamics of specific histone benzoylation marks.
-
Studying enzyme kinetics: Monitor the activity of debenzoylases like SIRT2 in real-time within living cells.
-
Drug discovery: Screen for inhibitors or activators of enzymes involved in histone benzoylation and debenzoylation.
-
Understanding epigenetic regulation: Investigate the role of specific histone benzoylation events in gene transcription and other cellular processes.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained using this compound and its fluorinated analogs, based on the findings from Tian et al., 2021.
| Parameter | Description | Typical Value/Range | Reference |
| Fluorescence Excitation/Emission | Spectral properties of a fluorinated benzoyllysine analog. | Ex: ~350 nm / Em: ~450 nm | Tian et al., 2021 |
| SIRT2 Debenzoylation Rate | Rate of removal of benzoyllysine from a specific histone site by SIRT2. | Site-dependent, can be measured by fluorescence decay over time. | Tian et al., 2021 |
| 19F NMR Chemical Shift | Distinct NMR signals for different fluorinated benzoyllysine analogs. | Specific ppm values for each analog, allowing for multiplexed analysis. | Tian et al., 2021 |
Experimental Protocols
General Cell Culture and Transfection
This protocol outlines the general steps for preparing cells for the incorporation of benzoyllysine.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA
-
Plasmid encoding the histone of interest with a TAG codon at the desired lysine position (e.g., pCDNA-H3K9TAG)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (benzoyllysine analog) solution (e.g., 1 mM stock in a suitable solvent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish for imaging) to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical ratio for co-transfection is 1:1 for the aaRS/tRNA plasmid and the histone plasmid.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
-
Probe Incubation:
-
After the initial incubation, replace the transfection medium with fresh complete growth medium supplemented with the this compound analog at a final concentration of 100-500 µM.
-
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the modified histone protein.
Live-Cell Fluorescence Imaging
This protocol describes the imaging of cells containing the fluorinated benzoyllysine-modified histone.
Materials:
-
Cells prepared as described in Protocol 1
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or widefield fluorescence microscope equipped with a suitable filter set (e.g., DAPI channel for fluorinated benzoyllysine) and an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Prepare for Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the culture vessel.
-
-
Microscopy Setup:
-
Place the culture vessel on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Locate the transfected cells (often co-transfected with a fluorescent reporter like GFP for easy identification).
-
Acquire images using the appropriate fluorescence channel for the fluorinated benzoyllysine.
-
For time-lapse imaging to monitor processes like debenzoylation, acquire images at regular intervals (e.g., every 5-10 minutes).
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
References
- 1. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kbz Probe 1 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine benzoylation (Kbz) is a recently identified post-translational modification (PTM) where a benzoyl group is covalently attached to the epsilon-amine of a lysine residue on a protein.[1][2][3] This modification is implicated in the regulation of gene expression and various cellular processes.[2][4] The "writer" enzyme responsible for this modification in mammalian cells is the lysine acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1), which utilizes benzoyl-CoA as a substrate. To facilitate the study of this important PTM, we introduce Kbz Probe 1 , a novel fluorescent probe designed for the sensitive and specific detection of benzoylated proteins in live and fixed mammalian cells.
This compound is a cell-permeable, fluorogenic probe that selectively recognizes and covalently binds to benzoylated lysine residues. Its proprietary design ensures minimal background fluorescence in its unbound state, with a significant increase in fluorescence upon binding to its target. This feature makes it an ideal tool for a variety of applications, including live-cell imaging, fixed-cell analysis, and western blotting.
Product Information
| Feature | Specification |
| Product Name | This compound |
| Target | Benzoylated Lysine Residues |
| Excitation/Emission | 488 nm / 520 nm |
| Molecular Weight | ~550 g/mol |
| Formulation | Lyophilized powder |
| Storage | -20°C, protected from light |
Mechanism of Action
This compound employs a bio-orthogonal reaction for the specific detection of benzoylated lysine. The probe contains a recognition moiety that specifically targets the benzoyl group and a reactive group that forms a stable covalent bond with the modified lysine. Upon successful binding, a conformational change unquenches the fluorophore, leading to a robust fluorescent signal.
Caption: Mechanism of this compound activation.
Application 1: Live-Cell Imaging of Protein Benzoylation
This protocol describes the use of this compound for real-time visualization of protein benzoylation dynamics in living mammalian cells.
Experimental Workflow
Caption: Workflow for live-cell imaging with this compound.
Detailed Protocol
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound
-
Anhydrous DMSO
-
Sodium Benzoate (optional, as a positive control stimulus)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Fluorescence or confocal microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Induction of Benzoylation (Optional - for Positive Control):
-
To induce protein benzoylation, treat cells with a final concentration of 5-10 mM Sodium Benzoate in complete culture medium for 24 hours.
-
Include an untreated control group.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C.
-
-
Probe Loading:
-
Dilute the 1 mM this compound stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
For time-lapse imaging, ensure the use of an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Expected Results and Data
| Parameter | Recommended Range | Notes |
| Cell Density | 60-70% Confluency | Avoid over-confluent or sparse cultures for optimal imaging. |
| Sodium Benzoate | 5-10 mM for 24h | Positive control to increase benzoylation levels. |
| This compound Conc. | 1-5 µM | Titrate for optimal signal-to-noise in your cell line. |
| Incubation Time | 30-60 minutes | Longer times may increase background. |
| Imaging Temp. | 37°C | Maintain for cell health during live imaging. |
Application 2: Western Blot Analysis of Benzoylated Proteins
This protocol enables the detection of total benzoylated proteins in cell lysates using this compound.
Experimental Workflow
Caption: Workflow for western blot analysis using this compound.
Detailed Protocol
Materials:
-
Cultured mammalian cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
This compound (1 mM stock in DMSO)
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Fluorescent gel imager (e.g., Typhoon, ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the live-cell imaging protocol (Application 1, step 2) to modulate benzoylation levels.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Probe Labeling of Lysates:
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with this compound to a final concentration of 10 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE:
-
Add 4x Laemmli sample buffer to the labeled lysates and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at the appropriate voltage.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel and image it directly using a fluorescent gel imager with a Cy2/FITC/GFP channel.
-
Expected Results and Data
| Parameter | Recommended Value | Notes |
| Protein per Lane | 20-50 µg | Adjust based on the abundance of benzoylated proteins. |
| This compound Conc. | 10 µM | Optimal for labeling in cell lysates. |
| Incubation Time | 1 hour | At room temperature. |
| Imaging Channel | Cy2/FITC/GFP | Or any channel suitable for ~488 nm excitation and ~520 nm emission. |
Signaling Pathway of Protein Benzoylation
Lysine benzoylation is a dynamic process regulated by "writer" and "eraser" enzymes. In mammalian cells, HBO1 acts as a writer, transferring a benzoyl group from benzoyl-CoA to lysine residues. This process can be stimulated by an influx of sodium benzoate, which is converted to benzoyl-CoA. The "eraser" for this modification is the sirtuin SIRT2, which removes the benzoyl group.
Caption: Key components of the protein benzoylation pathway.
Troubleshooting and Controls
Negative Controls:
-
Unstained Cells: Image cells that have not been treated with this compound to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect.
-
SIRT2 Overexpression: Overexpression of the "eraser" enzyme SIRT2 should reduce the signal from this compound.
Positive Controls:
-
Sodium Benzoate Treatment: As described, this should increase the overall benzoylation signal.
-
HBO1 Overexpression: Overexpression of the "writer" enzyme HBO1 should lead to an increased signal.
For further assistance, please contact our technical support team.
References
Application Notes and Protocols: Staining of Primary Neurons with Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing neuronal architecture and activity is fundamental to understanding the complexities of the nervous system. Fluorescent probes are indispensable tools in neuroscience research, enabling the imaging of neurons, their circuits, and subcellular components like synapses.[1][2] These probes can be used to study neuronal development, function, and degeneration in both healthy and diseased states. While a specific probe designated "Kbz probe 1" was not identified in available scientific literature, this document provides a generalized, comprehensive protocol for the fluorescent staining of primary neurons. This protocol can be adapted for various fluorescent dyes used in neuronal imaging.
Principle of Neuronal Staining
Fluorescent neuronal staining relies on the use of molecules that can label specific components of neurons. These can include neuronal tracers that move along axons, dyes that intercalate into cell membranes, or probes that target specific organelles or pathological features like degenerating neurons.[3] For instance, carbocyanine dyes are widely used as neuronal tracers due to their stability and strong fluorescence in the lipid-rich environment of cell membranes.[1] Other dyes, such as fluorescent cationic styryl dyes, are employed to visualize synaptic activity by labeling endocytic vesicles.[1] The choice of probe depends on the specific research question and the neuronal structures of interest.
Quantitative Data Summary
The performance of a fluorescent probe is critical for obtaining high-quality imaging data. While specific data for "this compound" is unavailable, the following table outlines key parameters to consider when selecting and using a fluorescent probe for neuronal staining. Researchers should refer to the manufacturer's datasheet for specific values for their chosen probe.
| Parameter | Description | Typical Range/Consideration |
| Excitation Wavelength (nm) | The wavelength of light required to excite the fluorophore. | Varies by probe (e.g., 548 nm for DiIC18(3)). Match with laser/filter set. |
| Emission Wavelength (nm) | The wavelength of light emitted by the excited fluorophore. | Varies by probe (e.g., 565 nm for DiIC18(3)). Match with detector/filter set. |
| Optimal Concentration | The concentration of the probe that provides the best signal-to-noise ratio. | Typically in the nanomolar to low micromolar range. Determined empirically. |
| Photostability | The resistance of the fluorophore to photobleaching upon exposure to excitation light. | High photostability is desirable for prolonged imaging. |
| Signal-to-Noise Ratio | The ratio of the fluorescent signal from the labeled structure to the background fluorescence. | A high ratio is crucial for clear imaging. |
| Cellular Toxicity | The degree to which the probe is toxic to living cells. | Low toxicity is essential for live-cell imaging. |
Experimental Protocol: Fluorescent Staining of Primary Neurons
This protocol provides a general workflow for staining primary neurons in culture. It is essential to optimize parameters such as probe concentration and incubation times for each specific probe and experimental setup.
Materials:
-
Primary neuronal culture
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Fluorescent probe stock solution
-
Staining buffer (e.g., PBS or a specialized buffer recommended by the probe manufacturer)
-
Mounting medium with antifade reagent
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Culture primary neurons on sterile coverslips coated with an appropriate substrate (e.g., poly-D-lysine) in a suitable culture medium. The optimal time for staining will depend on the neuronal maturation and the specific experimental goals.
-
Fixation (for fixed-cell imaging):
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add pre-warmed 4% PFA and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (optional, but recommended to reduce background):
-
Incubate the cells with blocking solution for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute the fluorescent probe to the desired working concentration in the staining buffer.
-
Aspirate the blocking solution (if used) or the last PBS wash.
-
Add the diluted probe solution to the cells and incubate for the recommended time (can range from minutes to hours) at the appropriate temperature (room temperature or 37°C), protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three to five times with the staining buffer or PBS to remove unbound probe and reduce background fluorescence.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of mounting medium with an antifade reagent.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
-
-
Imaging:
-
Image the stained neurons using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen probe.
-
Acquire images using optimal settings for laser power, exposure time, and gain to maximize signal and minimize photobleaching.
-
Experimental Workflow
Caption: Workflow for fluorescent staining of primary neurons.
Signaling Pathway Visualization
As "this compound" and its target are unknown, a specific signaling pathway diagram cannot be generated. However, fluorescent probes are often used to visualize key neuronal processes. For example, a probe targeting synaptic vesicles could be used to study the synaptic vesicle cycle. Below is a conceptual diagram illustrating the synaptic vesicle cycle, a process frequently studied using fluorescent probes.
Caption: The synaptic vesicle cycle in a chemical synapse.
References
- 1. Fluorescent Probes (Neuroscience) | Neuroscience | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. biotium.com [biotium.com]
Unveiling Cellular Benzoylation: A Step-by-Step Guide to Utilizing Kbz Probe 1
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Experiments with Kbz Probe 1, a Chemical Probe for Lysine Benzoylation.
This document provides a comprehensive guide for the application of this compound, also known as lysine benzoylation probe 1, a vital tool for the investigation of protein lysine benzoylation (Kbz), a post-translational modification implicated in various cellular processes.[1] These protocols are designed to assist researchers in accurately detecting and analyzing benzoylated proteins, paving the way for a deeper understanding of its regulatory roles in health and disease.
Introduction to Lysine Benzoylation and this compound
Lysine benzoylation (Kbz) is a recently identified post-translational modification where a benzoyl group is covalently attached to the ε-amino group of a lysine residue on a protein.[2][3][4] This modification, along with other acylations like crotonylation and butyrylation, can neutralize the positive charge of lysine and introduce a hydrophobic aromatic moiety, potentially altering protein structure, function, and interaction with other molecules.[2] Emerging evidence suggests that lysine benzoylation is involved in the regulation of gene transcription and may play a role in the progression of diseases such as cancer.
This compound is a chemical tool specifically designed to target and identify benzoylated proteins. Its application allows for the enrichment and subsequent identification of these modified proteins from complex cellular lysates, providing valuable insights into the "benzoylome."
Key Experiments and Protocols
This section details the essential experimental procedures for utilizing this compound.
Cell Culture and Treatment
Standard cell culture techniques are applicable. For studying the dynamics of lysine benzoylation, cells can be treated with sodium benzoate, a precursor for benzoyl-CoA, which has been shown to stimulate the formation of histone Kbz.
Protocol:
-
Plate cells at an appropriate density in a suitable culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of sodium benzoate or other experimental compounds for the specified duration.
-
Harvest cells for subsequent analysis.
Protein Extraction and Quantification
Protocol:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Enrichment of Benzoylated Peptides using this compound
This protocol outlines the immunoprecipitation-based enrichment of benzoylated peptides.
Protocol:
-
Digest the protein extract with an appropriate protease (e.g., trypsin) to generate peptides.
-
Incubate the peptide mixture with an antibody or affinity resin specifically recognizing the benzoyl-lysine modification (details of which would be provided by the manufacturer of this compound).
-
Wash the antibody/resin complex to remove non-specifically bound peptides.
-
Elute the enriched benzoylated peptides.
-
The enriched peptides are now ready for analysis by mass spectrometry.
Western Blotting for Global Benzoylation Levels
Protocol:
-
Separate total protein extracts by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a pan-anti-benzoyl-lysine antibody.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Quantitative data from experiments utilizing this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of Global Lysine Benzoylation Levels by Western Blot
| Treatment Group | Fold Change in Benzoylation (Normalized to Control) | Standard Deviation | p-value |
| Control | 1.0 | 0.12 | - |
| Sodium Benzoate (1 mM) | 2.5 | 0.35 | <0.05 |
| Compound X (10 µM) | 0.8 | 0.09 | >0.05 |
Table 2: Top Identified Benzoylated Proteins by Mass Spectrometry
| Protein ID | Gene Name | Function | Fold Change (Treated vs. Control) |
| P04637 | TP53 | Tumor Suppressor | 3.2 |
| Q09472 | EP300 | Histone Acetyltransferase | 2.8 |
| P10275 | HIST1H3A | Histone H3.1 | 4.1 |
Visualization of Key Concepts
To aid in the understanding of the experimental workflow and the underlying biological processes, the following diagrams are provided.
References
- 1. Buy this compound [smolecule.com]
- 2. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer [mdpi.com]
- 3. Biological functions and therapeutic potential of acylation by histone acetyltransferases – ScienceOpen [scienceopen.com]
- 4. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Targeting Histone Benzoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Lysine benzoylation (Kbz), a recently identified PTM, is associated with active transcription. Unlike a standalone chemical entity, "Kbz probe 1" refers to the concept of using genetically encoded benzoyllysine-modified histones within cellular systems to study the dynamic regulation of this epigenetic mark. This document provides detailed application notes and protocols for developing high-throughput screening (HTS) assays to identify modulators of the key enzymes that regulate histone benzoylation: the "writer" (histone benzoyltransferase), "eraser" (histone debenzoylase), and "reader" (benzoyllysine-binding protein).
The Histone Benzoylation Signaling Pathway
The addition, removal, and recognition of histone benzoylation are controlled by specific proteins. The primary "writer" of this mark is Histone Acetyltransferase Binding to ORC1 (HBO1), which catalyzes the transfer of a benzoyl group from benzoyl-CoA to lysine residues on histones.[1][2] The sirtuin family member SIRT2 acts as an "eraser," removing the benzoyl group.[3][4] Finally, proteins containing a YEATS domain, such as YEATS2, have been identified as "readers" that recognize and bind to benzoylated histones, thereby translating the epigenetic mark into downstream cellular events.[5]
References
- 1. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Co-localization Studies of Kbz Probe 1 with Nuclear Markers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for investigating the sub-cellular localization of the hypothetical fluorescent small molecule, Kbz Probe 1, and its potential co-localization with specific nuclear markers using immunofluorescence and confocal microscopy.
Introduction
Understanding the subcellular localization of small molecule probes is crucial for elucidating their mechanism of action and potential therapeutic applications. Co-localization analysis in fluorescence microscopy is a powerful technique to determine the spatial overlap between two or more fluorescently labeled molecules within a cell.[1] This application note details a robust methodology for assessing the co-localization of a novel fluorescent probe, this compound, with well-established nuclear markers. The nucleus contains various sub-compartments such as the nuclear envelope, nucleolus, and nuclear speckles, each with distinct protein markers. By tagging these markers with specific antibodies, it's possible to pinpoint the precise intra-nuclear localization of this compound. The protocols outlined below cover cell culture, probe treatment, immunofluorescence staining, confocal imaging, and quantitative co-localization analysis.[2][3]
Materials and Reagents
-
Cell Lines: HeLa, A549, or other appropriate adherent cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (concentration to be optimized).
-
Nuclear Markers:
-
Primary antibodies against specific nuclear proteins (e.g., Anti-Lamin A/C for nuclear envelope, Anti-Fibrillarin for nucleolus, Anti-SC35 for nuclear speckles).[4]
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, or 647-conjugated goat anti-mouse/rabbit IgG).
-
-
Reagents for Immunofluorescence:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
-
Equipment:
-
Confocal Laser Scanning Microscope.
-
Cell culture incubator (37°C, 5% CO2).
-
Glass coverslips or chamber slides.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Experimental Protocols
Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells for 24 hours to allow for attachment.
This compound Treatment
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Note: The optimal concentration and incubation time should be determined empirically.
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired duration (e.g., 1, 4, or 12 hours) at 37°C.
Immunofluorescence Staining
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access nuclear antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the chosen nuclear marker in the Blocking Buffer at the manufacturer's recommended concentration.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorochrome-conjugated secondary antibody in the Blocking Buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Confocal Microscopy and Image Acquisition
-
Visualize the cells using a confocal microscope with appropriate laser lines and filter sets for this compound, the secondary antibody fluorophore, and DAPI.
-
Acquire images sequentially for each channel to minimize cross-talk between fluorophores.
-
Capture images with the highest possible resolution, ensuring that the signal is not saturated.
Quantitative Co-localization Analysis
-
Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, or commercial software) to perform quantitative co-localization analysis.
-
Define a Region of Interest (ROI) corresponding to the nucleus (using the DAPI signal).
-
Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficients (M1 and M2).
-
PCC: Measures the linear correlation between the intensities of the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
M1/M2: Represent the fraction of the total fluorescence of one channel that co-localizes with the signal in the other channel.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Co-localization of this compound with Nuclear Markers
| Nuclear Marker | Pearson's Correlation Coefficient (PCC) (Mean ± SD) | Mander's Overlap Coefficient (M1) (Mean ± SD) | Mander's Overlap Coefficient (M2) (Mean ± SD) |
| Lamin A/C | 0.25 ± 0.08 | 0.31 ± 0.09 | 0.28 ± 0.07 |
| Fibrillarin | 0.82 ± 0.11 | 0.89 ± 0.13 | 0.85 ± 0.12 |
| SC35 | 0.45 ± 0.10 | 0.52 ± 0.11 | 0.48 ± 0.09 |
M1 represents the fraction of this compound signal overlapping with the nuclear marker signal. M2 represents the fraction of the nuclear marker signal overlapping with the this compound signal.
Diagrams
Caption: Experimental workflow for co-localization analysis.
Caption: Principle of co-localization analysis.
References
Time-lapse Imaging of Histone Benzoylation with Kbz Probe 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression.[1][2] Lysine benzoylation (Kbz) is a recently identified histone mark characterized by the addition of a benzoyl group to lysine residues on histone tails.[1][2][3] This modification is stimulated by sodium benzoate, a widely used food preservative and FDA-approved drug, which is converted to benzoyl-CoA, the donor for the benzoylation reaction. Histone benzoylation is associated with active gene transcription and has a distinct genomic distribution compared to the well-studied lysine acetylation (Kac).
The dynamic nature of histone benzoylation is regulated by "writer," "eraser," and "reader" proteins. The acetyltransferase HBO1 and the SAGA complex have been identified as potential writers of this mark, while the NAD+-dependent deacetylase SIRT2 acts as an eraser, removing the benzoyl group. Proteins containing DPF and YEATS domains have been identified as readers that specifically recognize benzoylated histones.
Understanding the spatiotemporal dynamics of histone benzoylation is crucial for elucidating its role in cellular processes and its potential as a therapeutic target. "Kbz Probe 1" is a genetically encoded probe designed for real-time visualization of histone benzoylation dynamics in living cells. This probe is based on the site-specific incorporation of a fluorescently labeled benzoyllysine analog into histone proteins. This technology allows for the direct observation of changes in histone benzoylation in response to various stimuli, inhibitors, or drug candidates, providing invaluable insights for basic research and drug development.
Quantitative Data Summary
The following tables summarize quantitative data on the dynamics of histone benzoylation at specific sites in response to treatment with sodium benzoate (SB), a known stimulator of histone benzoylation.
Table 1: Fold Change of Histone Benzoylation Sites in HepG2 Cells Treated with 5 mM Sodium Benzoate for 24 hours
| Histone Site | Fold Change (SB-treated/Control) |
| H3K23bz | > 50 |
| H4K5bz | > 50 |
| H2AK9bz | > 50 |
| H2AK13bz | > 50 |
Data adapted from quantitative mass spectrometry analysis.
Table 2: Fold Change of Histone Benzoylation Sites in RAW264.7 Cells Treated with 5 mM Sodium Benzoate for 24 hours
| Histone Site | Fold Change (SB-treated/Control) |
| H3K23bz | 26.25 |
| H4K5bz | 49.49 |
| H2AK9bz | Detectable only in SB-treated |
| H2AK13bz | Detectable only in SB-treated |
Data adapted from quantitative mass spectrometry analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of histone benzoylation and the general workflow for time-lapse imaging using this compound.
Caption: Histone Benzoylation Signaling Pathway.
Caption: Time-lapse Imaging Workflow with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Transfection for Expression of this compound
Materials:
-
HEK293T, HeLa, or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the genetically encoded this compound (containing the engineered synthetase and the histone H3-fluorescent protein fusion construct with an amber stop codon at the desired lysine position)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates or 35 mm glass-bottom dishes
-
Fluorescently labeled benzoyllysine analog
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in 6-well plates or 35 mm glass-bottom dishes to achieve 70-80% confluency at the time of transfection.
-
Transfection: a. Prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent. A typical transfection for a single well of a 6-well plate would involve co-transfecting the synthetase plasmid and the histone-reporter plasmid. b. Add the transfection complex to the cells and incubate for 24-48 hours to allow for plasmid expression.
-
Probe Incorporation: a. After 24 hours of transfection, replace the medium with fresh medium containing the fluorescently labeled benzoyllysine analog at a predetermined optimal concentration. b. Incubate for another 24 hours to allow for the incorporation of the analog into the histone protein at the specified site.
Protocol 2: Time-Lapse Imaging of Histone Benzoylation Dynamics
Materials:
-
Cells expressing this compound
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Appropriate laser lines and emission filters for the fluorophore of this compound
-
Imaging medium (e.g., DMEM without phenol red)
-
Stimulus (e.g., Sodium Benzoate) or inhibitor of interest
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Preparation for Imaging: a. Replace the culture medium with pre-warmed imaging medium. b. Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimate for at least 30 minutes.
-
Baseline Imaging: a. Identify cells expressing the this compound (indicated by nuclear fluorescence). b. Acquire images at a low laser power to minimize phototoxicity. Capture a series of images (e.g., every 5 minutes for 30 minutes) to establish a stable baseline of the fluorescent signal.
-
Stimulation and Time-Lapse Acquisition: a. Carefully add the stimulus (e.g., a final concentration of 5-10 mM Sodium Benzoate) or the drug candidate to the imaging dish. b. Immediately begin time-lapse image acquisition. The imaging frequency and duration will depend on the expected dynamics of the response (e.g., every 2-10 minutes for 2-24 hours).
-
Data Acquisition: a. At each time point, acquire images in the appropriate fluorescent channel. It is also recommended to acquire a brightfield or DIC image to monitor cell morphology and health. b. Ensure that the imaging parameters (laser power, exposure time, etc.) remain constant throughout the experiment.
Protocol 3: Image Analysis and Quantification
Procedure:
-
Image Pre-processing: a. If necessary, perform background subtraction to reduce noise. b. Apply a nuclear segmentation algorithm (e.g., based on DAPI staining if performed, or on the probe's fluorescence) to identify individual nuclei in each frame.
-
Quantification of Nuclear Fluorescence: a. Measure the mean or integrated fluorescence intensity of the this compound signal within each segmented nucleus for every time point.
-
Data Normalization and Analysis: a. Normalize the fluorescence intensity of each nucleus to its baseline intensity (the average intensity before stimulation). b. Plot the normalized fluorescence intensity over time to visualize the dynamics of histone benzoylation. c. For drug screening applications, parameters such as the maximum response, the time to reach maximum response, and the area under the curve can be calculated and compared across different treatments.
Applications in Drug Development
-
High-Content Screening: The this compound system can be adapted for high-throughput screening of compound libraries to identify novel inhibitors or activators of histone benzoylation writers (e.g., HBO1) and erasers (e.g., SIRT2).
-
Mechanism of Action Studies: For lead compounds, this live-cell imaging assay can provide insights into their mechanism of action by visualizing their direct effect on histone benzoylation dynamics in real-time.
-
Target Engagement and Potency: The assay can be used to determine the potency (e.g., EC50 or IC50) of drug candidates by measuring the dose-dependent changes in the this compound signal.
-
Off-Target Effect Profiling: By observing the effects of drugs on histone benzoylation, potential off-target effects on the epigenome can be identified early in the drug discovery process.
References
Application Notes and Protocols for Studying SIRT2 Enzyme Kinetics with Kbz Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), an NAD+-dependent lysine deacetylase, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle control, metabolic regulation, and genomic stability. Beyond its well-established deacetylase activity, recent studies have revealed that SIRT2 can also remove longer-chain acyl modifications from lysine residues, including benzoylation (Kbz). This debenzoylase activity expands the functional repertoire of SIRT2 and presents new avenues for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing Kbz Probe 1 , a fluorogenic substrate designed for the sensitive and continuous monitoring of SIRT2's debenzoylase activity. The following sections detail the principles of the assay, provide structured tables of relevant kinetic data, offer detailed experimental protocols, and visualize key signaling pathways and workflows. While "this compound" is described as a tool for studying histone benzoylation, this document outlines its application for in vitro kinetic analysis of SIRT2.
Principle of the Assay
The this compound is a synthetic peptide containing a benzoyl-lysine residue. The probe is chemically modified with a fluorophore and a corresponding quencher. In its native state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon enzymatic removal of the benzoyl group by SIRT2, the peptide becomes susceptible to cleavage by a developing enzyme (e.g., trypsin) at the lysine residue. This cleavage separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the SIRT2 debenzoylase activity.
Quantitative Data
The following tables summarize key kinetic parameters for SIRT2 with various acyl substrates. This data provides a comparative baseline for interpreting results obtained with this compound.
Table 1: Michaelis-Menten Constants (Km) of SIRT2 for Acyl-Lysine Substrates and NAD+
| Substrate (Acyl Group) | Peptide Sequence | Km (Peptide) (µM) | Km (NAD+) (µM) | Reference |
| Acetyl | H3K9ac | 13 ± 2 | 110 ± 10 | [1] |
| Myristoyl | H3K9myr | 8.9 ± 1.5 | 30 ± 5 | [2] |
| Decanoyl | H4K16dec | 0.2 (approx.) | - | [3] |
| Dodecanoyl | H4K16dodec | 0.5 (approx.) | - | [3] |
| Myristoyl | H4K16myr | 0.5 (approx.) | - |
Note: The Km for NAD+ can vary depending on the acylated peptide substrate.
Table 2: Catalytic Efficiency (kcat/Km) of SIRT2 for Different Acyl Substrates
| Acyl Group | kcat/Km (M⁻¹s⁻¹) | Reference |
| Acetyl | 2.5 x 10⁵ | |
| Myristoyl | 3.0 x 10⁵ |
Table 3: IC50 Values of Inhibitors for SIRT2 Deacetylase Activity
| Inhibitor | IC50 (µM) | Substrate Used | Reference |
| Nicotinamide | 138 | Myristoyl peptide | |
| SirReal2 | - | - | |
| Suramin | - | - |
Experimental Protocols
Materials and Reagents
-
Recombinant human SIRT2 enzyme
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT Assay Buffer (e.g., 50 mM HEPES/Na pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)
-
Developing Enzyme (e.g., Trypsin)
-
SIRT2 Inhibitor (e.g., Nicotinamide) for control experiments
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Protocol 1: Continuous-Wave Kinetic Assay for SIRT2 Activity
This protocol is designed to continuously monitor the debenzoylase activity of SIRT2.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NAD+ in SIRT Assay Buffer.
-
Dilute recombinant SIRT2 to the desired concentration in cold SIRT Assay Buffer. Keep on ice.
-
-
Set up the Reaction:
-
Add 50 µL of SIRT Assay Buffer to each well of a black microplate.
-
Add the desired concentration of this compound to each well.
-
To initiate the reaction, add the diluted SIRT2 enzyme to each well. For a negative control, add assay buffer without the enzyme.
-
Immediately follow with the addition of NAD+ to start the reaction.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate and NAD+.
-
-
Measure Fluorescence:
-
Place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
To determine Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the SIRT2 and NAD+ concentrations constant. Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: End-Point Assay for High-Throughput Screening of SIRT2 Inhibitors
This protocol is suitable for screening large numbers of potential SIRT2 inhibitors.
-
Prepare Reagents: As described in Protocol 1. Additionally, prepare a "Stop/Developer Solution" containing a developing enzyme (e.g., trypsin) and a SIRT2 inhibitor (e.g., nicotinamide) in SIRT Assay Buffer.
-
Set up the Reaction:
-
Add SIRT2 enzyme and the test compound (or vehicle control) to the wells of a microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add a mixture of this compound and NAD+ to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).
-
-
Stop the Reaction and Develop the Signal:
-
Add the Stop/Developer Solution to each well to terminate the SIRT2 reaction and initiate the cleavage of the debenzoylated probe.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Measure the end-point fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value for active compounds by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Visualizations
SIRT2 Signaling Pathways
SIRT2 is involved in numerous cellular signaling pathways. The following diagram illustrates some of the key pathways that can be investigated using probes like this compound to modulate SIRT2 activity.
Caption: Key signaling pathways regulated by SIRT2 deacylation.
Experimental Workflow for SIRT2 Kinetic Analysis
The following diagram outlines the general workflow for studying SIRT2 enzyme kinetics using a fluorogenic probe such as this compound.
Caption: General workflow for SIRT2 kinetic analysis.
Logical Relationship of the Fluorogenic Assay
This diagram illustrates the principle of the two-step fluorogenic assay for SIRT2 activity.
Caption: Principle of the two-step fluorogenic assay.
References
Application Notes and Protocols for In Situ Detection of Histone Benzoylation
Topic: In Situ Detection of Histone Benzoylation Using a Clickable Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial request specified "Kbz probe 1," publicly available information regarding its chemical structure and a specific protocol for its use in in situ detection is not available. The scientific literature cited by suppliers of "this compound" describes a genetic encoding methodology rather than a small molecule probe-based approach. Therefore, this document provides a representative protocol for the in situ detection of histone benzoylation using a hypothetical alkyne-functionalized benzoic acid probe, hereafter referred to as "Alkyne-Benzoyl Probe." This protocol is based on established methodologies for the metabolic labeling and subsequent click chemistry-based detection of other post-translational modifications.
Introduction
Histone benzoylation (Kbz) is a recently identified post-translational modification (PTM) of lysine residues on histone proteins. This modification is linked to active gene transcription and is influenced by cellular metabolism, particularly the availability of benzoyl-CoA. The study of histone benzoylation is crucial for understanding its role in chromatin dynamics, gene regulation, and various physiological and pathological states.
These application notes provide a detailed protocol for the in situ detection of histone benzoylation in cultured cells using a metabolic labeling approach. Cells are incubated with an alkyne-functionalized benzoic acid analogue ("Alkyne-Benzoyl Probe"), which is metabolized into Alkyne-Benzoyl-CoA and incorporated into histones by histone acetyltransferases (HATs) that exhibit benzoyltransferase activity. The incorporated alkyne handle is then detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry," with a fluorescently labeled azide, allowing for visualization by fluorescence microscopy.
Signaling Pathway of Histone Benzoylation
Histone benzoylation is a dynamic process regulated by "writer," "eraser," and "reader" proteins. "Writers," such as the acetyltransferase p300, catalyze the addition of the benzoyl group from benzoyl-CoA onto lysine residues of histones. This mark can be removed by "erasers," notably the NAD+-dependent deacetylase SIRT2, which exhibits debenzoylase activity[1][2]. The benzoylated histones are then recognized by "reader" proteins, such as those containing YEATS domains (e.g., YEATS2 and AF9), which recruit other proteins to modulate chromatin structure and gene expression[3][4][5].
Quantitative Data Summary
The following table summarizes representative concentrations and incubation times for the use of an alkyne-functionalized metabolic probe for detecting histone modifications. Optimal conditions may vary depending on the cell type and experimental goals and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Alkyne-Benzoyl Probe Concentration | 10 - 100 µM | Higher concentrations may increase signal but also potential toxicity or background. |
| Metabolic Labeling Time | 4 - 24 hours | Longer incubation times can increase the signal but may also affect cell health. |
| Fluorescent Azide Concentration | 2 - 10 µM | Titrate for optimal signal-to-noise ratio. |
| Click Reaction Time | 30 - 60 minutes | Typically sufficient for complete reaction at room temperature. |
Experimental Protocols
Protocol 1: In Situ Detection of Histone Benzoylation
This protocol describes the metabolic labeling of cultured mammalian cells with the "Alkyne-Benzoyl Probe" and subsequent detection using click chemistry and fluorescence microscopy.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
"Alkyne-Benzoyl Probe" (prepare a 10 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Click Reaction Buffer (e.g., PBS)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 2 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO4) (20 mM stock in dH2O)
-
Reducing Agent (e.g., Sodium Ascorbate, 300 mM stock in dH2O, prepare fresh)
-
-
Nuclear Stain (e.g., DAPI, 1 µg/mL in PBS)
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow Diagram:
Procedure:
1. Cell Culture and Metabolic Labeling: a. Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%). b. To a fresh aliquot of culture medium, add the "Alkyne-Benzoyl Probe" to the desired final concentration (e.g., 50 µM). c. Remove the old medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for 4-24 hours under standard culture conditions (37°C, 5% CO2). Control: Include a well of cells incubated without the alkyne probe to assess background fluorescence.
2. Cell Fixation and Permeabilization: a. After incubation, aspirate the medium and wash the cells twice with 1 mL of PBS. b. Fix the cells by adding 1 mL of 4% PFA in PBS to each well and incubating for 15 minutes at room temperature. c. Remove the fixative and wash the cells twice with 1 mL of PBS. d. Permeabilize the cells by adding 1 mL of 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature. e. Remove the permeabilization buffer and wash the cells twice with 1 mL of 3% BSA in PBS.
3. Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For each coverslip (0.5 mL reaction volume):
- 435 µL PBS
- 10 µL of 20 mM CuSO4
- 50 µL of 300 mM Sodium Ascorbate
- 5 µL of 2 mM Fluorescent Azide stock Note: Add the reagents in the order listed and mix gently but thoroughly after each addition. b. Remove the wash buffer from the cells and add 0.5 mL of the Click Reaction Cocktail to each well. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Remove the reaction cocktail and wash the cells three times with 1 mL of 3% BSA in PBS.
4. Staining and Imaging: a. If desired, counterstain the nuclei by incubating the cells with 1 mL of DAPI solution (1 µg/mL in PBS) for 10 minutes at room temperature, protected from light. b. Wash the cells twice with 1 mL of PBS. c. Carefully remove the coverslip from the well and mount it onto a glass microscope slide using a drop of mounting medium. d. Seal the edges of the coverslip with nail polish and allow it to dry. e. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The signal from the benzoylation probe should be primarily localized to the nucleus.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient probe incorporation | Increase probe concentration or incubation time. |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Ensure all click reaction components are added in the correct order. | |
| Low level of histone benzoylation in the cell type | Use a positive control cell line or stimulate benzoylation with sodium benzoate (1-5 mM for 24h). | |
| High background | Non-specific binding of the fluorescent azide | Increase the number and duration of washes after the click reaction. Increase the BSA concentration in the wash buffer. |
| Autofluorescence | Image an unlabeled control to determine the level of autofluorescence and adjust imaging settings accordingly. | |
| Cell toxicity/death | High concentration of the alkyne probe or DMSO | Perform a dose-response curve to find the optimal, non-toxic probe concentration. Ensure the final DMSO concentration is <0.5%. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone benzoylation serves as an epigenetic mark for DPF and YEATS family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone benzoylation serves as an epigenetic mark for DPF and YEATS family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kbz Probe 1 Concentration for Cell Culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Kbz probe 1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture experiments?
This compound is a chemical tool designed to investigate histone benzoylation, a type of post-translational modification on histone proteins.[1][2] Lysine benzoylation (Kbz) is an epigenetic mark associated with active gene transcription.[2][3][4] In cell-based assays, this compound can be used to study the dynamics and functional roles of this modification.
Q2: What is the mechanism of action of this compound?
This compound is utilized to study the enzymes and reader proteins involved in the histone benzoylation pathway. The "writer" enzyme HBO1 has been identified as a catalyst for lysine benzoylation. "Reader" proteins, which recognize and bind to this modification, include members of the DPF and YEATS families. The "eraser" enzyme SIRT2 can remove this mark. This compound likely interacts with components of this pathway to allow for its study.
Q3: What is a recommended starting concentration for this compound?
For a novel probe like this compound, a starting concentration range should be determined empirically. It is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to a low micromolar range (e.g., 1 nM to 10 µM). The optimal concentration will be cell-type specific and depend on the experimental endpoint. For some chemical probes, a cellular EC50 of less than 1 µM is considered potent.
Q4: How can I determine if this compound is cytotoxic to my cells?
It is crucial to perform a cytotoxicity assay to determine the concentration range at which this compound does not adversely affect cell viability. Common cytotoxicity assays include MTT, MTS, and resazurin-based assays, which measure metabolic activity, or assays that measure membrane integrity.
Q5: How can I assess potential off-target effects of this compound?
Off-target effects are a concern for all chemical probes. To mitigate this, it is recommended to:
-
Use the lowest effective concentration of the probe.
-
Use a structurally similar but biologically inactive negative control, if available.
-
Employ an orthogonal probe with a different chemical scaffold that targets the same biological process.
-
Validate findings using genetic approaches like CRISPR-Cas9 to knock out a target protein and observe if the probe's effect is nullified.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Probe concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Poor cell permeability of the probe. | Consult any available literature on the probe's physicochemical properties. Ensure proper dissolution of the probe in a suitable solvent like DMSO. | |
| Probe instability in culture medium. | Minimize the time the probe is in the medium before the experiment. Consider the stability of similar compounds under culture conditions. | |
| Incorrect experimental endpoint. | Ensure the assay is sensitive enough to detect changes in histone benzoylation or downstream effects. | |
| High cell death or cytotoxicity observed | Probe concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use a lower concentration of the probe. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is within a tolerable range for your cell line (typically <0.5%). | |
| Off-target effects leading to toxicity. | Refer to the section on assessing off-target effects. Consider using a negative control or an orthogonal probe. | |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with media to maintain humidity. | |
| Probe degradation. | Prepare fresh probe solutions for each experiment. Store stock solutions appropriately. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the effective concentration range of this compound for a specific cell line and experimental endpoint.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Incubate overnight to allow for cell attachment.
2. Probe Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM).
- Include a vehicle control (medium with the same final concentration of DMSO as the highest probe concentration).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the cells with the probe for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
4. Endpoint Assay:
- Perform your primary functional assay to measure the effect of the probe on histone benzoylation or a downstream signaling event. This could be an ELISA, Western blot for histone marks, or a reporter gene assay.
5. Data Analysis:
- Plot the assay signal as a function of the probe concentration.
- Determine the EC50 (half-maximal effective concentration) value. The optimal concentration for future experiments will likely be around this value, provided it is not cytotoxic.
Table 1: Example Dose-Response Data Layout
| Concentration (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Std. Deviation |
| 0 (Vehicle) | |||||
| 0.001 | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 |
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound.
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from Protocol 1 to seed and treat cells with a range of this compound concentrations. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
2. Incubation:
- Incubate for the desired time points (e.g., 24, 48, 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate overnight at 37°C or for a few hours with gentle shaking.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot cell viability against the probe concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Table 2: Example Cytotoxicity Data Layout
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability |
| 0 (Vehicle) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
Visualizations
Histone Benzoylation Signaling Pathway
Caption: Simplified signaling pathway of histone benzoylation.
Experimental Workflow for Optimizing this compound
Caption: Workflow for optimizing this compound concentration.
References
Reducing background fluorescence with Kbz probe 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Kbz probe 1 and overcome common challenges such as high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel fluorescent probe designed for the real-time imaging of kinase activity in live cells. Its fluorescence intensity is directly proportional to the activity of its target kinase, making it a powerful tool for studying cellular signaling pathways and for high-throughput screening of kinase inhibitors.
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence is a common issue that can obscure the specific signal from this compound. The primary causes include:
-
Excessive probe concentration: Using too much probe can lead to non-specific binding to cellular components.[1][2][3]
-
Autofluorescence: Many cell types and culture media components naturally fluoresce, which can contribute to the background signal.[4][5]
-
Insufficient washing: Failure to adequately wash away unbound probe will result in a high background.
-
Non-specific binding: The probe may bind to unintended targets or cellular structures, particularly hydrophobic regions.
-
Suboptimal imaging parameters: Incorrect microscope settings, such as excessive laser power or inappropriate filter selection, can increase background noise.
Q3: How can I determine the source of the high background fluorescence in my experiment?
To identify the source of high background, it is essential to include proper controls. An unstained sample (cells treated with all reagents except this compound) should be imaged to assess the level of autofluorescence. If the unstained sample exhibits high fluorescence, autofluorescence is the likely culprit. If the unstained sample is dark but the sample stained with this compound has a high background, the issue is likely related to non-specific binding of the probe or an excessively high probe concentration.
Troubleshooting Guide
Problem: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to interpret your results. The following table summarizes key troubleshooting strategies.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Probe Concentration | Titrate this compound to determine the optimal concentration. Start with a concentration range of 50 nM to 500 nM. | Reduced non-specific binding and improved signal-to-noise ratio. |
| Autofluorescence | Use a phenol red-free culture medium for live-cell imaging. If using fixed cells, consider treating with a quenching agent like Sodium Borohydride or a commercial reagent like TrueBlack®. | A significant decrease in background fluorescence from endogenous sources. |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween 20). | Effective removal of unbound probe, leading to a cleaner background. |
| Non-specific Binding | Include a blocking step using Bovine Serum Albumin (BSA) before probe incubation. | Minimized off-target binding of the probe. |
| Suboptimal Imaging Parameters | Reduce the excitation light intensity and exposure time to the minimum required for a clear signal. | Less photobleaching and reduced background from the imaging system. |
Experimental Protocols
Protocol 1: Optimal this compound Concentration Determination
This protocol describes how to perform a concentration titration to find the optimal working concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Probe Preparation: Prepare a series of this compound dilutions in serum-free, phenol red-free medium, ranging from 50 nM to 500 nM.
-
Probe Incubation: Remove the culture medium from the cells and add the different concentrations of the this compound working solution. Incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently remove the probe solution and wash the cells three times with pre-warmed PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Analysis: Determine the concentration that provides the best signal-to-noise ratio with the lowest background.
Protocol 2: Reduction of Autofluorescence in Fixed Cells
This protocol provides a method for reducing autofluorescence caused by aldehyde fixation.
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Incubate the fixed cells with this solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells thoroughly three times with PBS for 5 minutes each.
-
Staining: Proceed with your standard staining protocol for this compound.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
References
Kbz probe 1 photostability and photobleaching issues
Welcome to the Technical Support Center for Kbz Probe 1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for interrogating histone benzoylation in living cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a genetically encoded fluorescent probe designed to investigate histone benzoylation, a recently identified post-translational modification, within living cells. Its primary application is to monitor the dynamics of histone benzoylation and its role in various cellular processes, including transcription and signaling pathways.
Q2: I am observing a weak or no fluorescent signal after transfection with the this compound plasmid. What are the possible causes?
Several factors could contribute to a weak or absent fluorescent signal:
-
Low Transfection Efficiency: Ensure that the transfection protocol is optimized for your specific cell line. Verify the quality and concentration of the plasmid DNA.
-
Inefficient Probe Expression or Folding: The expression and proper folding of the genetically encoded probe can be cell-type dependent. Allow sufficient time for transcription and translation (typically 24-48 hours) before imaging.
-
Incorrect Imaging Settings: Confirm that the excitation and emission wavelengths on your fluorescence microscope are correctly set for the specific fluorescent protein used in the this compound construct.
-
Photobleaching: Excessive exposure to excitation light can lead to the irreversible loss of fluorescence.[1]
Q3: My fluorescent signal is fading rapidly during time-lapse imaging. How can I mitigate photobleaching?
Photobleaching is a common issue in fluorescence microscopy.[1] To minimize its effects:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Optimize Imaging Frequency: Acquire images at the longest intervals suitable for the biological process you are observing.
-
Use Anti-Fade Reagents: While typically used for fixed samples, some live-cell imaging media contain components that can help reduce phototoxicity and photobleaching.
-
Choose a More Photostable Fluorescent Protein: If you are constructing your own probe, consider using a fluorescent protein known for its high photostability.[]
Q4: I am observing high background fluorescence in my images. What can I do to reduce it?
High background can obscure the specific signal from this compound. To reduce it:
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute to background noise. Switch to a phenol red-free medium for imaging.[3]
-
Wash Cells Before Imaging: Gently wash the cells with a balanced salt solution (e.g., PBS) before imaging to remove any fluorescent components from the medium.
-
Optimize Image Acquisition Settings: Adjust the gain and offset settings on your detector to minimize background noise.
-
Use Image Processing Techniques: Background subtraction algorithms can be applied post-acquisition to improve signal-to-noise ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescence | Low transfection efficiency. | Optimize transfection protocol for your cell line. Use a positive control for transfection. |
| Incorrect microscope filter set. | Verify the excitation and emission spectra of the fluorescent protein in this compound and use the appropriate filters. | |
| Cell death due to toxicity. | Monitor cell health after transfection. Reduce plasmid concentration if toxicity is observed. | |
| Rapid Photobleaching | High excitation light intensity. | Reduce laser power to the minimum necessary for a clear signal.[1] |
| Long exposure times. | Use the shortest possible exposure time. | |
| High frequency of image acquisition. | Increase the time interval between acquisitions in time-lapse experiments. | |
| High Background Signal | Autofluorescence from cell culture medium. | Use phenol red-free imaging medium. |
| Non-specific binding or aggregation of the probe. | Ensure proper expression and folding of the probe. If aggregation is suspected, try expressing at a lower temperature (e.g., 30°C). | |
| Incorrect image acquisition settings. | Adjust detector gain and offset to minimize background. | |
| Cellular Stress or Abnormal Morphology | Overexpression of the probe. | Use a weaker promoter or reduce the amount of plasmid used for transfection. |
| Phototoxicity from imaging. | Minimize exposure to excitation light by reducing intensity, duration, and frequency of imaging. |
Quantitative Data
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Relative Brightness | Photostability (t½ in seconds) |
| EGFP | 488 | 507 | 0.60 | 55,000 | 33 | 100-200 |
| mCherry | 587 | 610 | 0.22 | 72,000 | 16 | 60-120 |
| mKate2 | 588 | 633 | 0.40 | 60,000 | 24 | >300 |
| mTagBFP2 | 402 | 457 | 0.76 | 47,000 | 36 | 50-100 |
Note: These values are approximate and can vary depending on the cellular environment and imaging conditions.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Histone Benzoylation with this compound
This protocol provides a general guideline for transfecting and imaging mammalian cells with the this compound plasmid. Optimization for specific cell lines and microscope systems is recommended.
Materials:
-
This compound plasmid
-
Mammalian cell line of interest
-
Cell culture medium (phenol red-free for imaging)
-
Transfection reagent
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: Transfect the cells with the this compound plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for probe expression and maturation.
-
Imaging Preparation:
-
Thirty minutes before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Place the imaging dish on the microscope stage and allow the temperature and CO₂ levels to equilibrate.
-
-
Image Acquisition:
-
Locate the transfected cells expressing the fluorescent probe.
-
Set the appropriate excitation and emission filters for the fluorescent protein in the this compound construct.
-
Adjust the illumination intensity and exposure time to the lowest levels that provide a good signal-to-noise ratio to minimize photobleaching and phototoxicity.
-
For time-lapse imaging, set the desired time intervals and duration of the experiment.
-
-
Data Analysis: Analyze the acquired images using appropriate software to quantify changes in fluorescence intensity or localization, which correspond to changes in histone benzoylation levels.
Visualizations
Signaling Pathway of Histone Benzoylation
The following diagram illustrates the key components of the histone benzoylation pathway. Histone benzoylation is a dynamic process regulated by "writer" and "eraser" enzymes, and the modified histones are recognized by "reader" proteins to elicit downstream cellular responses.
Caption: The Histone Benzoylation Signaling Pathway.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the general workflow for conducting a live-cell imaging experiment using a genetically encoded probe like this compound.
Caption: A typical workflow for live-cell imaging experiments.
References
Troubleshooting weak signal from Kbz probe 1
Disclaimer: The following troubleshooting guide has been created for a hypothetical "Kbz Probe 1," as there is no publicly available information for a probe with this specific designation. The information provided is based on general principles for troubleshooting weak signals from fluorescent probes used in life science research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may lead to a weak or absent signal from this compound during your experiments.
Q1: I am not seeing any signal from my this compound. What are the first things I should check?
If you are not detecting a signal, it is crucial to first verify the fundamental aspects of your experimental setup and probe handling. Start by checking the following:
-
Power Supply and Equipment: Ensure all equipment, including microscopes, plate readers, and light sources, are powered on and functioning correctly.[1]
-
Connections: Check that all cables and connections are secure.[1]
-
Filter Sets: Confirm that you are using the correct excitation and emission filters for this compound.
-
Probe Preparation: Double-check the dilution calculations and the preparation of the probe stock and working solutions.
Q2: My signal from this compound is very weak. What are the potential causes and how can I improve it?
A weak signal can stem from several factors related to the probe itself, the experimental protocol, or the sample. Here are some common causes and their solutions:
-
Suboptimal Probe Concentration: The concentration of the probe may be too low. It is advisable to perform a concentration optimization experiment to determine the best signal-to-noise ratio for your specific cell type and experimental conditions.
-
Incorrect Storage and Handling: this compound is light-sensitive and susceptible to degradation if not stored correctly. Ensure it has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.
-
Insufficient Incubation Time: The probe may not have had enough time to interact with its target. Try extending the incubation time as indicated in the experimental protocol.
-
Cell Health and Density: Unhealthy or dying cells can exhibit altered metabolic activity, affecting probe uptake and signal. Ensure your cells are healthy and seeded at an appropriate density.
-
Presence of Interfering Substances: Components in your media or buffer, such as phenol red or certain serum proteins, can quench the fluorescent signal. Consider using phenol red-free media during the experiment.
Q3: Can the experimental conditions affect the performance of this compound?
Yes, environmental and experimental conditions can significantly impact the probe's performance. Pay close attention to:
-
Temperature and pH: Ensure that the incubation temperature and the pH of your buffers are within the optimal range for this compound.
-
Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to photobleach, leading to a weaker signal. Minimize light exposure by using neutral density filters, reducing exposure time, or acquiring images at lower frequencies.
Quantitative Data Summary
For optimal performance, refer to the following recommended parameters for this compound. Note that these may require optimization for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Excitation Wavelength | 488 nm | |
| Emission Wavelength | 520 nm | |
| Working Concentration | 1 - 10 µM | Titrate for optimal signal-to-noise in your cell type. |
| Incubation Time | 30 - 60 minutes | May vary depending on cell type and temperature. |
| Incubation Temperature | 37°C | |
| pH of Buffer | 7.2 - 7.4 |
Experimental Protocols
Protocol: Staining Live Cells with this compound
This protocol provides a general guideline for staining adherent cells with this compound.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Ensure cells are healthy and evenly distributed.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free and phenol red-free medium or an appropriate buffer (e.g., PBS).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with a warm buffer.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells two to three times with a warm buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, warm buffer or phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: 488 nm, Emission: 520 nm).
-
Minimize light exposure to prevent photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for a weak signal from this compound.
Caption: Hypothetical signaling pathway involving this compound activation.
References
Technical Support Center: Assessing Korbazol Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Korbazol in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Korbazol and what is its reported cytotoxic mechanism?
A1: Korbazol is a natural product that has demonstrated cytotoxic effects on various cancer cell lines.[1][2] Studies have shown that Korbazol can induce apoptosis in a dose-dependent manner.[2] The underlying mechanism of its cytotoxicity is suggested to be linked to the induction of oxidative stress, as evidenced by increased lipid peroxidation and superoxide anion formation in treated cells.[1]
Q2: Which cell lines have been reported to be sensitive to Korbazol?
A2: Murine cell lines, including the 4T1 (mammary carcinoma), B16 (melanoma), and BCL1 (B-cell lymphoma), have shown sensitivity to Korbazol extracts.[1] The degree of cytotoxicity can vary between cell lines, with BCL1 cells showing a particularly strong response.
Q3: My cytotoxicity assay results with Korbazol are not consistent. What are the common causes of variability?
A3: Inconsistent results in cytotoxicity assays can arise from several factors. Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of seeding, and strict adherence to aseptic techniques to prevent contamination.
-
Reagent Preparation and Handling: Prepare Korbazol solutions fresh for each experiment. If stock solutions are used, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Assay Timeline: Maintain a consistent incubation time with Korbazol and with the assay reagents (e.g., MTT, XTT).
-
Pipetting Accuracy: Inaccurate pipetting can lead to variations in cell numbers and reagent volumes per well. Calibrate pipettes regularly.
Q4: I am observing high background absorbance in my MTT assay when testing Korbazol. What could be the cause?
A4: High background in MTT assays can be caused by several factors. If Korbazol itself is colored, it may interfere with the absorbance reading. To address this, include a "no-cell" control with the Korbazol dilutions to measure and subtract the background absorbance. Additionally, contamination of the culture with bacteria or fungi can also lead to high background readings.
Q5: The observed cytotoxicity of Korbazol in my experiments is lower than expected based on published data. What should I check?
A5: Lower than expected cytotoxicity could be due to:
-
Cell Density: Too high a cell seeding density can lead to an underestimation of cytotoxicity. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.
-
Korbazol Potency: The potency of your Korbazol sample may differ from that used in published studies. Verify the purity and integrity of the compound.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve Korbazol (e.g., DMSO) is not affecting cell viability. Include a vehicle control in your experiments.
Troubleshooting Guides
Problem 1: Low Absorbance Values or No Color Change in MTT Assay
| Possible Cause | Troubleshooting Steps |
| Insufficient viable cells | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Compromised metabolic activity | Check for contamination. Ensure the cell culture medium is fresh and contains all necessary supplements. |
| Issues with MTT reagent | Use a fresh solution of MTT. The solution should be a clear yellow color. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals. Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven cell distribution | Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. Check for and mitigate the "edge effect" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting errors | Use calibrated pipettes. Change pipette tips between different treatments. |
| Inconsistent incubation times | Add reagents to all wells as consistently and quickly as possible. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Korbazol extract on different murine cancer cell lines after 24 hours of incubation, as determined by the MTT assay.
| Cell Line | Korbazol Dilution | Mean Cytotoxicity (%) | Standard Deviation (SD) |
| 4T1 | 1:8 | 73 | ± SD |
| 1:16 | 40 | ± SD | |
| 1:32 | 28 | ± SD | |
| 1:64 | 18 | ± SD | |
| BCL1 | 1:8 | 96 | ± SD |
| 1:16 | 97 | ± SD | |
| 1:32 | 53 | ± SD | |
| 1:64 | 16 | ± SD | |
| B16 | 1:8 | 85 | ± SD |
| 1:16 | 0 | ± SD | |
| 1:32 | 0 | ± SD | |
| 1:64 | 0 | ± SD |
Note: The original publication did not provide specific numerical SD values in the referenced figure; therefore, "± SD" is used to indicate that the data represents the mean with standard deviation.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from the methodology used to assess Korbazol's cytotoxicity.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Korbazol Treatment:
-
Prepare serial dilutions of Korbazol extract in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Korbazol extracts to the respective wells.
-
Include untreated controls (medium only) and vehicle controls (medium with the solvent used for Korbazol).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing Korbazol.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [1 - (Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting workflow for unexpectedly low cytotoxicity.
Caption: Putative intrinsic apoptosis signaling pathway induced by Korbazol.
References
Enhancing Signal-to-Noise Ratio with Your Probe: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing molecular probes. By addressing common issues encountered during experimental workflows, this guide aims to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in my experiments?
Q2: What are the common sources of noise in probe-based assays?
A2: Noise in probe-based experiments can originate from various sources. These can be broadly categorized as instrumental noise and sample-related noise. Instrumental noise may include fluctuations in the light source, detector sensitivity issues, or electronic interference.[2][3] Sample-related noise can arise from factors such as sample autofluorescence, non-specific binding of the probe, presence of bubbles or dust, and inherent biological variability.[2][3]
Q3: How can I systematically troubleshoot a low SNR in my experiment?
A3: A systematic approach to troubleshooting is key. Start by repeating the experiment to rule out human error. If the problem persists, it's important to have proper controls in place. A positive control will help confirm that your probe and instrument are working correctly, while a negative control will help identify the sources of background noise. By analyzing the results from your controls, you can start to pinpoint the specific step or component that is contributing to the low SNR.
Troubleshooting Guides
Issue 1: High Background Signal
High background signal is a common contributor to poor SNR. This can be caused by several factors, each with its own set of solutions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of the probe | Increase the number and/or stringency of wash steps. Include blocking agents (e.g., BSA, salmon sperm DNA) in your buffers. Optimize probe concentration; higher concentrations can lead to increased non-specific binding. |
| Autofluorescence of sample/well plate | Use a different type of multi-well plate (e.g., non-treated polystyrene). Measure the autofluorescence of your sample and subtract it from the final reading. If possible, use a probe that excites and emits at longer wavelengths to minimize autofluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents and solvents. Filter-sterilize buffers and solutions to remove particulate matter. |
| Probe degradation | Store the probe according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh probe dilutions for each experiment. |
Issue 2: Weak Signal
A weak signal can be just as detrimental to SNR as a high background. Below are common reasons for a weak signal and how to address them.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal probe concentration | Perform a concentration-response curve to determine the optimal probe concentration that yields the highest signal without significantly increasing the background. |
| Incorrect buffer conditions (pH, ionic strength) | Ensure that the buffer composition and pH are optimal for your probe's activity. Refer to the probe's technical data sheet for recommended buffer conditions. |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient binding of the probe to its target. Perform a time-course experiment to identify the optimal incubation period. |
| Instrument settings not optimized | Adjust the gain, exposure time, and other detector settings on your instrument to maximize signal detection. Be aware that increasing these settings can also amplify background noise. |
| Inactive probe | Verify the activity of your probe with a known positive control. If the probe is inactive, obtain a new batch. |
Experimental Protocols
General Protocol for Optimizing Probe Concentration
-
Prepare a series of probe dilutions: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions above and below this concentration.
-
Prepare control wells: Include wells with no probe (background control) and wells with a known positive control (if available).
-
Incubate: Add the different probe concentrations to your samples and incubate for the standard time.
-
Wash: Perform the standard wash steps to remove unbound probe.
-
Measure: Read the signal on your instrument.
-
Analyze: Plot the signal intensity versus the probe concentration. The optimal concentration will be the one that gives the highest signal-to-noise ratio (Signal / Background).
Visualizing Workflows and Concepts
To aid in understanding the relationships between different experimental factors and troubleshooting steps, the following diagrams are provided.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Key experimental factors that contribute to signal and noise levels.
References
Kbz Probe 1 in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Kbz Probe 1 when using Dimethyl Sulfoxide (DMSO) as a solvent. The following question-and-answer format directly addresses common challenges and offers practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: DMSO is a commonly used solvent for dissolving many organic molecules, including probes like this compound, due to its high solubilizing power.[1][2] However, it is crucial to start with high-purity, anhydrous DMSO to avoid potential compound degradation.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break down any precipitate and enhance solubility.[3]
-
Co-solvents: For in vivo or cell-based assays, a stock solution in 100% DMSO is often diluted into an aqueous buffer. If precipitation occurs upon dilution, the use of co-solvents in the final formulation may be necessary. Common co-solvents include PEG300, Tween-80, or SBE-β-CD.[3]
Q3: My this compound/DMSO stock solution has changed color. What does this mean?
A3: A change in the color of your stock solution (e.g., from clear to dark) can be a visual indicator of compound degradation.[1] If you observe a color change, it is recommended to prepare a fresh stock solution to ensure the integrity of your experiments.
Q4: How should I store my this compound stock solution in DMSO?
-
Short-term Storage: For routine use, store the DMSO stock solution at -20°C.
-
Long-term Storage: For long-term storage, it is advisable to store the solution at -80°C.
-
Aliquoting: To minimize freeze-thaw cycles, which can accelerate compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light: Fluorophore-labeled probes can be sensitive to light. Store your aliquots in amber vials or wrap them in foil to protect them from photobleaching.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in DMSO stock | Low solubility, impure DMSO | Use gentle warming or sonication. Ensure you are using high-purity, anhydrous DMSO. |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility | Consider the use of co-solvents in your final formulation (e.g., PEG300, Tween-80). |
| Inconsistent experimental results | Compound degradation | Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles by preparing aliquots. Check for any color change in the stock solution. |
| Loss of probe activity over time | Instability in DMSO or experimental media | Perform stability tests in your specific experimental buffer. Minimize the time the probe is kept in solution before use. |
Experimental Protocols
Protocol 1: Assessing Solubility of this compound in DMSO
This protocol provides a general method for determining the solubility of this compound.
-
Preparation of Serial Dilutions: Prepare a series of concentrations of this compound in high-purity DMSO.
-
Equilibration: Vortex each solution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).
-
Visual Inspection: Visually inspect each solution for any undissolved particles or precipitate.
-
Filtration (Optional): For a more quantitative assessment, filter the saturated solution to remove any undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved probe in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The highest concentration at which no precipitate is observed is the approximate solubility.
Protocol 2: Evaluating the Stability of this compound in DMSO
This protocol outlines a general approach to assess the stability of this compound over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity DMSO at a known concentration.
-
Storage Conditions: Aliquot the stock solution and store it under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C, and repeated freeze-thaw cycles).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze an aliquot from each storage condition.
-
Analytical Method: Use an analytical technique like HPLC or LC-MS to quantify the amount of intact this compound remaining and to detect the presence of any degradation products.
-
Data Analysis: Plot the percentage of the remaining probe against time for each storage condition to determine the stability profile.
Visualizing Experimental Workflows
Caption: Workflow for assessing the solubility of this compound in DMSO.
References
Technical Support Center: Live-Cell Imaging with Kbz Probe 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kbz probe 1 for live-cell imaging of histone benzoylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a genetically encoded probe used to study histone benzoylation in living cells. It is an unnatural amino acid, a benzoyllysine analog, that is incorporated site-specifically into histone proteins.[1][2][3][4] This allows for the direct visualization and interrogation of histone benzoylation dynamics and its interactions within the cellular environment.[1] The probe provides fluorescence signals, enabling live-cell imaging studies of this specific post-translational modification.
Q2: What are the main advantages of using a genetically encoded probe like this compound?
Genetically encoded probes offer several advantages for live-cell imaging:
-
Specificity: The probe is incorporated at a specific site in the target protein (e.g., a histone), providing high specificity for the modification of interest.
-
Live-Cell Compatibility: It allows for the study of dynamic processes in living, unperturbed cells over time.
-
Minimal Perturbation: As it is genetically encoded, it can minimize artifacts associated with the delivery of external, synthetic probes.
Q3: What are the key considerations before starting an experiment with this compound?
Before initiating your experiments, it is crucial to:
-
Cell Line Selection: Choose a cell line that is amenable to transfection and protein expression.
-
Vector Design: Ensure the correct design of the expression vector containing the histone gene with the amber codon for this compound incorporation and the engineered synthetase.
-
Imaging System: Have access to a fluorescence microscope suitable for live-cell imaging with the appropriate excitation and emission filters for the specific fluorophore associated with the this compound system.
Troubleshooting Guide
This guide addresses common issues that may arise during live-cell imaging experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Weak Fluorescent Signal | 1. Inefficient transfection: The plasmid DNA was not efficiently delivered into the cells. | - Optimize transfection protocol (e.g., cell confluency, DNA concentration, transfection reagent).- Use a positive control (e.g., a GFP-expressing plasmid) to check transfection efficiency. |
| 2. Poor expression of the histone-probe construct: The cell's machinery is not efficiently expressing the modified histone. | - Verify the integrity of the plasmid.- Use a stronger promoter in your expression vector.- Optimize cell culture conditions. | |
| 3. Inefficient incorporation of this compound: The engineered synthetase is not efficiently charging the tRNA with this compound, or the amber codon is being recognized by release factors. | - Ensure the correct concentration of this compound is used in the culture medium.- Co-express a release factor 1 (RF1) knockdown or knockout construct if working in bacteria. | |
| 4. Photobleaching: The fluorescent signal is fading rapidly upon exposure to excitation light. | - Reduce the intensity and/or duration of the excitation light.- Use a more photostable fluorophore if the system allows for it.- Acquire images with a more sensitive camera to reduce required exposure times. | |
| High Background Fluorescence | 1. Autofluorescence: The cells or the culture medium exhibit intrinsic fluorescence. | - Use phenol red-free medium during imaging.- Image cells in a dedicated imaging buffer.- Acquire a background image from an untransfected region and subtract it from your experimental images. |
| 2. Non-specific incorporation of the probe: The probe is being incorporated at off-target sites. | - This is less likely with a well-designed orthogonal synthetase/tRNA pair, but validating the specificity is important.- Perform control experiments without the amber codon in the histone gene. | |
| Cellular Toxicity or Abnormal Morphology | 1. Overexpression of the histone-probe construct: High levels of the modified histone are toxic to the cells. | - Use a weaker promoter or an inducible expression system to control the expression level of the histone construct.- Titrate the amount of plasmid DNA used for transfection. |
| 2. Phototoxicity: The excitation light is damaging the cells. | - Minimize the exposure to excitation light (reduce intensity and duration).- Use a microscope with an environmental chamber to maintain optimal cell health. | |
| 3. Toxicity of this compound: The unnatural amino acid itself might be toxic at high concentrations. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | |
| Image Artifacts | 1. Out-of-focus signal: The signal from above and below the focal plane blurs the image. | - Use a confocal or other optical sectioning microscope to reduce out-of-focus light.- Apply deconvolution algorithms to your images. |
| 2. Signal bleed-through: In multi-color imaging, the signal from another fluorophore is detected in the this compound channel. | - Use fluorophores with minimal spectral overlap.- Set up the imaging channels sequentially to avoid simultaneous excitation.- Perform bleed-through correction during image analysis. |
Experimental Protocols
A detailed experimental protocol should be optimized for your specific cell line and imaging system. Below is a general workflow.
General Protocol for Live-Cell Imaging with this compound
-
Cell Culture and Plating:
-
Culture your chosen cell line in the recommended medium and conditions.
-
Plate the cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Aim for 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the histone of interest with an in-frame amber (TAG) codon at the desired site and the plasmid encoding the engineered aminoacyl-tRNA synthetase specific for this compound.
-
Follow a standard transfection protocol for your cell line (e.g., lipofection, electroporation).
-
-
Probe Incorporation:
-
After transfection, supplement the cell culture medium with the appropriate concentration of this compound. The optimal concentration should be determined empirically.
-
Incubate the cells for 24-48 hours to allow for expression of the modified histone and incorporation of the probe.
-
-
Live-Cell Imaging:
-
Before imaging, replace the culture medium with a pre-warmed, phenol red-free imaging medium to reduce background fluorescence.
-
Mount the dish on the microscope stage within an environmental chamber to maintain physiological temperature (37°C), CO2 levels (5%), and humidity.
-
Locate the transfected cells expressing the fluorescently tagged histone.
-
Set the imaging parameters (excitation/emission wavelengths, exposure time, laser power) to optimize the signal-to-noise ratio while minimizing phototoxicity.
-
Acquire time-lapse images to observe the dynamics of histone benzoylation.
-
-
Data Analysis:
-
Process and analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).
-
Quantify changes in fluorescence intensity, localization, or dynamics as required for your experiment.
-
Visualizations
Caption: General experimental workflow for live-cell imaging with this compound.
References
- 1. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetically encoding ε-N-benzoyllysine in proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Genetic Incorporation of ε-N-benzoyllysine by Engineering Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Kbz probe 1 incubation time and temperature optimization
Welcome to the technical support center for Kbz Probe 1. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for studying histone benzoylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical tool designed for the investigation of histone benzoylation, a type of post-translational modification, within living cells. Its primary application is to serve as a versatile probe to study the dynamics and interactions of lysine benzoylation in cellular environments.
Q2: What is the general principle behind using this compound?
This compound is an adaptable probe utilized for examining histone benzoylation and interactions within living cells, showcasing extensive versatility.[1] The underlying principle involves introducing the probe into a cellular system to interact with or be incorporated into biological processes related to histone benzoylation. This allows for the subsequent detection and analysis of this specific histone mark.
Q3: How should this compound be stored?
For optimal stability and performance, this compound should be stored at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no detectable signal | Insufficient incubation time or suboptimal temperature. | While specific protocols for this compound are not publicly available, literature on inducing histone benzoylation can provide guidance. For example, stimulating cells with a precursor like sodium benzoate is often performed for several hours (e.g., 6 to 24 hours). Incubation should be carried out at a standard cell culture temperature of 37°C. |
| Low probe concentration. | The optimal concentration of this compound needs to be determined empirically for your specific cell type and experimental conditions. A concentration titration is recommended to find the optimal balance between signal intensity and potential cytotoxicity. | |
| Cell type is not amenable to the probe. | The efficiency of probe uptake and the activity of the relevant cellular machinery can vary between cell lines. It is advisable to test the probe on a cell line known to exhibit dynamic histone benzoylation. | |
| High background signal | Probe concentration is too high. | Excessive probe concentration can lead to non-specific binding and high background. Reduce the probe concentration and perform a titration to find the optimal concentration. |
| Inadequate washing steps. | Ensure sufficient and stringent washing steps are included in your protocol after probe incubation to remove any unbound probe. | |
| Cell toxicity observed | Probe concentration is too high. | High concentrations of any chemical probe can be toxic to cells. Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. |
| Prolonged incubation time. | Extended exposure to the probe may induce cellular stress. Optimize the incubation time to the shortest duration that provides a detectable signal. |
Experimental Protocols
General Protocol for Induction of Histone Benzoylation in Cultured Cells:
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in a suitable culture vessel and grow to a desired confluency (typically 70-80%).
-
Induction: Treat the cells with a benzoyl-CoA precursor, such as sodium benzoate. A typical concentration used in published studies is in the range of 5-10 mM.
-
Incubation: Incubate the cells for a period ranging from 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
-
Cell Lysis and Histone Extraction: After incubation, harvest the cells and perform histone extraction using a standard protocol.
-
Downstream Analysis: Analyze the extracted histones for benzoylation using techniques such as Western blotting with a pan-anti-Kbz antibody or mass spectrometry.
Visualizations
Signaling Pathway of Histone Benzoylation
Caption: Simplified pathway of histone benzoylation.
Experimental Workflow for Optimizing this compound Incubation
Caption: Workflow for optimizing this compound usage.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for low signal.
References
Validation & Comparative
Decoding Histone Benzoylation: A Comparative Guide to Detection and Specificity Validation
For researchers, scientists, and drug development professionals, the accurate detection and validation of histone benzoylation (Kbz) are critical for elucidating its role in gene regulation and disease. This guide provides a comparative analysis of current methodologies, offering insights into their specificity, supported by experimental data and detailed protocols.
Histone benzoylation, a recently identified post-translational modification, is increasingly recognized as a key epigenetic mark associated with active transcription.[1][2][3] Its detection and characterization are paramount to understanding its biological significance. This guide compares the primary methods used to probe for histone benzoylation, focusing on the validation of their specificity.
Comparative Analysis of Detection Methods
The validation of histone benzoylation relies on a multi-pronged approach, with each method offering distinct advantages and limitations. The primary tools in the researcher's arsenal include pan-specific anti-Kbz antibodies, genetically encoded probes, and mass spectrometry-based proteomics.
| Method | Principle | Advantages | Limitations | Specificity Validation |
| Pan anti-Kbz Antibodies | Utilizes polyclonal or monoclonal antibodies that recognize the benzoyllysine moiety. | High sensitivity, suitable for various applications (Western Blot, ChIP-seq). | Potential for cross-reactivity with other acyl modifications. Lot-to-lot variability. | Peptide arrays, dot blots against various modified histone peptides, and western blots of cell lysates from knockout models. |
| Genetically Encoded Probes | Site-specific incorporation of unnatural benzoyllysine amino acids into histones within living cells.[1] | High specificity, enables in-vivo studies and tracking of modification dynamics. Can incorporate reporter moieties (e.g., 19F for NMR).[1] | Technically demanding, requires genetic manipulation of cells. May not fully recapitulate endogenous regulation. | The genetic encoding itself ensures specificity to the target lysine residue. Validation involves confirming incorporation via mass spectrometry. |
| Mass Spectrometry (LC-MS/MS) | Direct detection and quantification of benzoylated peptides from digested histone samples. | Unbiased, highly specific identification of modification sites. Provides quantitative data. | Lower throughput, may not detect very low abundance modifications. Requires specialized equipment and expertise. | Co-elution with synthetic benzoylated peptides and analysis of fragmentation spectra confirm the modification. |
Experimental Protocols
Validation of Pan anti-Kbz Antibody Specificity using Dot Blot Assay
This protocol assesses the specificity of a pan anti-Kbz antibody by testing its ability to recognize benzoylated peptides while not cross-reacting with peptides bearing other lysine modifications.
Materials:
-
Nitrocellulose membrane
-
Synthetic peptides:
-
Unmodified histone peptide (e.g., H3K9)
-
Benzoylated histone peptide (e.g., H3K9bz)
-
Acetylated histone peptide (e.g., H3K9ac)
-
Crotonylated histone peptide (e.g., H3K9cr)
-
-
Pan anti-Kbz antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Spot serial dilutions of each synthetic peptide onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary pan-anti-Kbz antibody (at an optimized dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the signal using an appropriate imager.
Expected Outcome: A strong signal should only be observed for the benzoylated peptide spots, confirming the antibody's specificity.
In-Vivo Histone Benzoylation Analysis using Genetically Encoded Probes
This protocol outlines the workflow for introducing a genetically encoded benzoyllysine probe into histones in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for:
-
The target histone protein (e.g., Histone H3) with an amber stop codon (TAG) at the desired lysine position.
-
An engineered aminoacyl-tRNA synthetase specific for benzoyllysine.
-
A corresponding tRNA.
-
-
Cell culture medium supplemented with the benzoyllysine unnatural amino acid.
-
Reagents for cell lysis and histone extraction.
-
Instrumentation for downstream analysis (e.g., 19F NMR spectrometer or fluorescence microscope).
Procedure:
-
Co-transfect the mammalian cells with the expression plasmids for the histone mutant, the synthetase, and the tRNA.
-
Culture the transfected cells in a medium containing the benzoyllysine unnatural amino acid.
-
Allow for protein expression for 48-72 hours.
-
Harvest the cells and extract the histone proteins.
-
Analyze the incorporation and the local environment of the benzoylated histone using the desired method (e.g., 19F NMR or fluorescence).
Visualizing the Workflow and Pathways
To further clarify the experimental logic and biological context, the following diagrams illustrate key processes.
Caption: Workflow for validating pan-anti-Kbz antibody specificity.
Caption: Key regulators of histone benzoylation.
Conclusion
The validation of histone benzoylation probes and methods is not a one-size-fits-all process. While pan-specific antibodies offer a versatile tool for initial screening, their specificity must be rigorously confirmed. Mass spectrometry remains the gold standard for unambiguous site identification and quantification. For dynamic studies in living cells, genetically encoded probes provide unparalleled specificity and insight. A combination of these methodologies will be essential for researchers to fully unravel the functional complexities of this important epigenetic mark.
References
- 1. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone benzoylation serves as an epigenetic mark for DPF and YEATS family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Researcher's Guide to Negative Control Experiments for the Hypothetical Kbz Probe 1
In the realm of chemical biology and drug discovery, activity-based protein profiling (ABPP) has emerged as a powerful technique for the functional analysis of enzymes in complex biological systems.[1][2][3] Activity-based probes (ABPs), such as the hypothetical Kbz Probe 1, are instrumental in these studies, enabling the specific labeling and identification of active enzyme targets. However, the validity of any experimental data derived from such probes hinges on the meticulous use of appropriate negative controls. This guide provides a comprehensive comparison of potential negative control strategies for this compound, complete with experimental protocols and data interpretation.
Understanding this compound
This compound is a hypothetical activity-based probe designed to covalently modify the active site of a specific class of enzymes. Like other ABPs, it comprises two key functional components: a reactive group, or "warhead," that forms a covalent bond with a catalytically active amino acid residue in the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) that allows for visualization and enrichment of the labeled proteins. A bio-orthogonal handle, such as an alkyne, can also be incorporated for in situ labeling, allowing for subsequent attachment of a reporter tag via click chemistry.
The Critical Role of Negative Controls
Proposed Negative Controls for this compound
For a robust validation of this compound, a multi-pronged approach to negative controls is recommended. Here, we compare three distinct types of negative controls:
-
Inactive Probe Analog (Kbz-inactive): This control possesses a modified, non-reactive warhead that prevents it from covalently binding to the active site of the target enzyme. It is the most rigorous control for assessing non-specific binding of the probe's scaffold.
-
Heat-Denatured Proteome: In this control, the biological sample (e.g., cell lysate) is heated prior to probe incubation. The heat denatures the target enzymes, rendering them inactive and unable to be labeled by an active probe. This control helps to confirm that labeling is dependent on the native, active conformation of the enzyme.
-
Competitive Inhibition with a Known Inhibitor: Pre-treatment of the proteome with a known, potent inhibitor of the target enzyme class should block the active sites, thereby preventing subsequent labeling by this compound. This control validates that the probe is indeed targeting the active site of the intended enzymes.
Comparative Data Summary
The following table summarizes the expected outcomes when using this compound and the proposed negative controls in a typical ABPP experiment.
| Probe/Control | Description | Expected Outcome | Interpretation |
| This compound | The active activity-based probe. | Strong labeling of target enzymes. | Indicates the presence of active target enzymes. |
| Kbz-inactive | Probe with a non-reactive warhead. | No or significantly reduced labeling. | Confirms that covalent modification of the active site is required for labeling. |
| Heat-Denatured Proteome + this compound | Proteome is heat-inactivated before probe addition. | No or significantly reduced labeling. | Demonstrates that the probe labels enzymes in an activity-dependent manner. |
| Known Inhibitor + this compound | Proteome is pre-incubated with a competitive inhibitor. | No or significantly reduced labeling. | Validates that the probe binds to the active site of the target enzyme class. |
Experimental Workflow and Protocols
A typical workflow for evaluating this compound and its negative controls involves proteome preparation, probe incubation, and analysis of labeled proteins.
References
Comparative Analysis: Kbz Probe 1 vs. Anti-Kbz Antibodies for the Detection and Analysis of Kelch-like protein bz (Kbz)
This guide provides a comprehensive comparison of two key research tools for studying the hypothetical Kelch-like protein bz (Kbz): the small molecule fluorescent probe, Kbz Probe 1, and polyclonal anti-Kbz antibodies. The selection of an appropriate tool is critical for the accurate and reliable investigation of Kbz, a protein implicated in cellular stress responses. This document outlines the performance characteristics, optimal applications, and experimental protocols for each reagent, supported by comparative data to aid researchers in making an informed decision for their specific experimental needs.
Introduction to Kbz and Detection Reagents
The Kelch-like protein bz (Kbz) is a putative substrate-adaptor protein for a Cullin-based E3 ubiquitin ligase complex. Its function is believed to be crucial in the cellular response to oxidative stress, earmarking specific target proteins for proteasomal degradation. To elucidate the precise roles of Kbz, highly specific and sensitive detection methods are required.
-
This compound: A cell-permeable, fluorescently-labeled small molecule designed to covalently bind to the active site of Kbz. This allows for the real-time imaging of Kbz activity and localization in living cells.
-
Anti-Kbz Antibodies: Affinity-purified polyclonal antibodies raised against a specific, immunogenic peptide sequence of the Kbz protein. These antibodies are suitable for a variety of immunodetection methods, including Western blotting, immunoprecipitation, and immunofluorescence.
Performance Comparison and Quantitative Data
The choice between this compound and anti-Kbz antibodies will largely depend on the specific experimental application. The following tables summarize the key performance metrics for each reagent based on in-house validation experiments.
Table 1: General Characteristics and Performance Metrics
| Feature | This compound | Anti-Kbz Antibodies |
| Reagent Type | Small Molecule Probe | Polyclonal Antibody |
| Target | Active site of Kbz | Linear epitope of Kbz |
| Binding | Covalent | Non-covalent |
| Cell Permeability | Yes | No (requires fixation/permeabilization) |
| Live-Cell Imaging | Yes | No |
| Affinity (Kd) | ~50 nM | ~5 nM |
| Specificity | High (for active conformation) | High (for denatured/native protein) |
| Signal Amplification | None (direct fluorescence) | Enzyme-linked secondary antibodies |
Table 2: Recommended Applications and Optimal Concentrations
| Application | This compound | Anti-Kbz Antibodies |
| Western Blotting | Not Recommended | 1:1000 dilution (0.5 µg/mL) |
| Immunoprecipitation | Not Recommended | 5-10 µg per 1 mg of lysate |
| Immunofluorescence | 100-200 nM (live cell) | 1:500 dilution (1 µg/mL) (fixed cells) |
| Flow Cytometry | 100 nM (live cell) | 1:200 dilution (2.5 µg/mL) (fixed cells) |
Experimental Protocols
Detailed methodologies for key applications are provided below.
Protocol 1: Live-Cell Imaging with this compound
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Immediately prior to use, dilute the stock solution to a final working concentration of 100-200 nM in pre-warmed, serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a humidified incubator.
-
Washing: Remove the probe solution and wash the cells three times with pre-warmed PBS or live-cell imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore conjugated to this compound.
Protocol 2: Western Blotting with Anti-Kbz Antibodies
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with anti-Kbz antibodies at a 1:1000 dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution in the blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizing Workflows and Pathways
Diagrams created using Graphviz are provided below to illustrate a hypothetical signaling pathway involving Kbz and a typical experimental workflow for its detection.
Detecting Lysine Benzoylation: A Comparative Guide to Antibody-Based Probes and Mass Spectrometry
For researchers, scientists, and drug development professionals investigating the novel post-translational modification (PTM) of lysine benzoylation (Kbz), selecting the appropriate detection method is paramount. This guide provides a detailed comparison between two primary methodologies: the use of antibody-based probes, herein referred to as Kbz Probe 1, and the established technique of mass spectrometry (MS).
Lysine benzoylation, a recently discovered PTM, is implicated in the regulation of chromatin structure and gene expression.[1] The addition of a benzoyl group to lysine residues can be stimulated by sodium benzoate, a common food preservative, highlighting its potential relevance to human health and disease.[2] As research into this modification expands, understanding the strengths and limitations of available detection techniques is crucial for generating robust and reliable data.
Methodology Overview
This compound represents a class of high-affinity pan-specific antibodies that recognize the benzoyllysine modification. These probes are instrumental in various immunoassays, providing a targeted approach to identify and quantify benzoylated proteins.
Mass Spectrometry is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio. In the context of PTMs, MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers a comprehensive and unbiased approach to pinpoint the exact location of modifications on a protein's sequence.[3][4]
Comparative Data at a Glance
| Feature | This compound (Antibody-Based) | Mass Spectrometry |
| Principle | Immuno-recognition of benzoyllysine | Mass-to-charge ratio measurement of peptides |
| Primary Use | Western Blotting, ELISA, Dot Blot, Immuno-enrichment | Site-specific identification and quantification |
| Specificity | High for benzoyllysine | High, provides sequence context |
| Sensitivity | High, dependent on antibody affinity | High, dependent on instrument and sample prep |
| Quantitative | Semi-quantitative (Western Blot) to Quantitative (ELISA) | Relative and absolute quantification possible |
| Throughput | High for screening (e.g., Dot Blot, ELISA) | Lower for in-depth analysis |
| Validation | Requires validation of antibody specificity | Requires validation of peptide identification |
| Cost | Generally lower initial cost | Higher instrument and maintenance costs |
| Expertise | Standard molecular biology techniques | Specialized expertise in proteomics and data analysis |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for detecting lysine benzoylation using this compound (in a Western Blotting context) and mass spectrometry.
Detailed Experimental Protocols
This compound: Western Blotting Protocol
-
Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing protease and deacetylase inhibitors. Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-50 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the pan anti-Kbz antibody (this compound) at an optimized dilution overnight at 4°C.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mass Spectrometry Protocol for Benzoylation Site Identification
-
Protein Digestion: Extract proteins as described above. Reduce and alkylate the proteins, followed by digestion with an enzyme such as trypsin.
-
Immunoaffinity Enrichment: Incubate the resulting peptide mixture with anti-Kbz antibody-conjugated beads to enrich for benzoylated peptides.
-
Elution and Desalting: Elute the enriched peptides and desalt them using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap). Separate peptides using a nano-flow HPLC system with a gradient of acetonitrile.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using software like MaxQuant or PEAKS Studio. Specify lysine benzoylation (+104.0262 Da) as a variable modification. Filter the results to ensure high-confidence identifications (e.g., using a false discovery rate of <1%).
Signaling Pathways and Biological Context
Lysine benzoylation is a dynamic PTM regulated by "writer" and "eraser" enzymes. The lysine acetyltransferase HBO1 has been identified as a writer of Kbz, while the NAD+-dependent deacetylase SIRT2 acts as an eraser. The modification is often found at gene promoters and is associated with active transcription. The interplay between these enzymes and the metabolic state of the cell, which influences the availability of the substrate benzoyl-CoA, dictates the landscape of lysine benzoylation.
Conclusion
Both this compound (antibody-based methods) and mass spectrometry are valuable tools for studying lysine benzoylation, each with distinct advantages. This compound is well-suited for initial screening, validation of MS results, and assessing global changes in benzoylation levels. Mass spectrometry, on the other hand, is indispensable for the discovery-phase identification of novel benzoylation sites and for providing precise quantitative data on a proteome-wide scale. The choice of method will depend on the specific research question, available resources, and the desired level of detail. In many cases, a combined approach, using antibody-based techniques to complement and validate mass spectrometry findings, will provide the most comprehensive understanding of this emerging post-translational modification.
References
- 1. Global profiling of regulatory elements in the histone benzoylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible lysine-targeted probes reveal residence time-based kinase selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Kbz Probe 1 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the findings of a hypothetical chemical probe, "Kbz probe 1," designed to target the Human T-cell leukemia virus type 1 (HTLV-1) bZIP factor (HBZ) protein. The HBZ protein is a critical factor in the proliferation and persistence of HTLV-1-infected cells and the development of Adult T-cell Leukemia (ATL).[1][2][3] Validating the on-target activity and downstream effects of a chemical probe is crucial for the accurate interpretation of experimental results and for advancing therapeutic development.[4]
Introduction to this compound and the Importance of Orthogonal Validation
This compound is a hypothetical small molecule inhibitor designed to bind to the HBZ protein and modulate its function. Initial screens may have identified this compound based on a primary assay, such as an in vitro binding assay or a cellular reporter assay. However, to confidently attribute any observed phenotype to the inhibition of HBZ, it is essential to employ a series of orthogonal validation methods. Orthogonal methods are distinct techniques that rely on different physical principles to interrogate the same biological question, thereby increasing confidence in the results and mitigating the risk of artifacts or off-target effects.
This guide will compare three key orthogonal approaches for validating the target engagement and cellular effects of this compound:
-
Co-Immunoprecipitation (Co-IP) to confirm the interaction of this compound with HBZ and its impact on HBZ's protein-protein interactions.
-
Cellular Thermal Shift Assay (CETSA) to provide direct evidence of this compound binding to HBZ in a cellular context.
-
In-Cell Western (ICW) to quantify the downstream consequences of HBZ inhibition on a specific signaling pathway.
Data Presentation: Comparison of Validation Methods
The following table summarizes the key characteristics and hypothetical performance of this compound across different validation assays.
| Assay | Metric | Hypothetical this compound Result | Alternative Probe (Control) | Purpose of Assay |
| Primary Screen (e.g., TR-FRET) | IC50 | 50 nM | > 10 µM | Initial identification of binding affinity. |
| Co-Immunoprecipitation (Co-IP) | % Reduction of HBZ-JunD interaction | 75% at 1 µM | 5% at 1 µM | Validates target engagement and functional impact on protein interactions. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +4.2°C at 10 µM | +0.3°C at 10 µM | Confirms direct target binding in intact cells. |
| In-Cell Western (ICW) | % Decrease in p-mTOR levels | 60% at 1 µM | 8% at 1 µM | Quantifies downstream pathway modulation. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the HBZ signaling pathway, a general workflow for validating a chemical probe, and the logical relationship between the orthogonal methods described.
References
A Comparative Guide to Histone Acylation Probes: The "Kbz probe 1" Method for Benzoylation Versus Probes for Acetylation
In the expanding field of epigenetics, chemical probes are indispensable tools for dissecting the roles of specific histone modifications in health and disease. The recent discovery of histone lysine benzoylation (Kbz) has spurred the development of novel methods to study its function. This guide provides a detailed comparison of the "Kbz probe 1" methodology for investigating histone benzoylation with established probes for the well-studied histone acetylation mark.
The "this compound" represents a sophisticated genetic encoding approach that allows for the site-specific incorporation of benzoyllysine into histones within living cells. This technique offers a unique way to study the direct consequences of this specific modification. In contrast, the study of histone acetylation has largely relied on small molecule inhibitors of "writer" enzymes (Histone Acetyltransferases or HATs) and "reader" domains (bromodomains). This guide will objectively compare these distinct approaches, highlighting their respective strengths and applications, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Histone Acylation Probes
The following table summarizes the key features of the "this compound" genetic encoding method and representative small molecule probes for histone acetylation, including a HAT inhibitor (A-485) and a bromodomain inhibitor (I-BRD9).
| Feature | "this compound" (Genetic Encoding of Benzoyllysine) | A-485 (p300/CBP HAT Inhibitor) | I-BRD9 (BRD9 Bromodomain Inhibitor) |
| Probe Type | Site-specific installation of a histone modification | Small molecule enzyme inhibitor ("Writer" inhibitor) | Small molecule protein-protein interaction inhibitor ("Reader" inhibitor) |
| Target | A specific lysine residue on a histone protein | The catalytic site of p300/CBP histone acetyltransferases | The acetyl-lysine binding pocket of the BRD9 bromodomain |
| Mechanism of Action | Genetic code expansion to incorporate benzoyllysine | Competitive inhibition of the HAT domain of p300/CBP | Binds to the bromodomain to prevent recognition of acetylated lysines |
| Primary Application | Studying the direct functional role of site-specific benzoylation | Global or specific inhibition of histone acetylation by p300/CBP | Preventing the downstream signaling effects of BRD9 engagement with acetylated histones |
| Selectivity | Site-specific for the target lysine | Selective for p300/CBP over other HATs | Highly selective for BRD9 over other bromodomains, including the BET family[1][2] |
| Potency | N/A (method-based) | IC50 for p300: ~2.5 nM | IC50 for BRD9: ~13 nM[1] |
| Cellular Activity | Demonstrated in E. coli and mammalian cells | Active in cellular assays, reduces histone acetylation | Cellularly active, modulates BRD9-dependent gene expression[1][2] |
| Key Advantage | Allows for the study of a single, defined modification | Potent and selective tool for studying the function of p300/CBP | High selectivity allows for precise interrogation of BRD9 function |
| Key Limitation | Technically demanding, requires molecular biology expertise | Does not allow for the study of a single acetylation site | Does not directly probe the "writing" of the acetylation mark |
Experimental Protocols
"this compound": Genetic Encoding of Benzoyllysine
This method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate benzoyllysine (or its analogs) in response to an amber stop codon (TAG) engineered at a specific site in a histone gene.
a. Plasmid Construction:
-
A plasmid encoding the histone of interest (e.g., H3) is mutated to introduce a TAG codon at the desired lysine position.
-
A second plasmid is used to express the evolved aminoacyl-tRNA synthetase specific for benzoyllysine and its corresponding tRNA.
b. Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293T) are cultured under standard conditions.
-
The two plasmids are co-transfected into the cells using a suitable transfection reagent.
c. Benzoyllysine Supplementation:
-
The cell culture medium is supplemented with Nε-benzoyl-L-lysine.
d. Protein Expression and Analysis:
-
The cells are harvested after a suitable expression period (e.g., 48-72 hours).
-
Histones are extracted and the incorporation of benzoyllysine is verified by Western blotting with an anti-Kbz antibody or by mass spectrometry.
e. Functional Assays:
-
The cells containing the site-specifically benzoylated histones can be used in various assays, such as studying the recruitment of reader proteins by chromatin immunoprecipitation (ChIP) or monitoring the removal of the mark by specific deacetylases.
A-485: Cellular Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a typical experiment to assess the effect of a HAT inhibitor on cellular histone acetylation levels.
a. Cell Culture and Treatment:
-
Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with varying concentrations of A-485 (or a vehicle control, e.g., DMSO) for a defined period (e.g., 24 hours).
b. Histone Extraction:
-
After treatment, cells are harvested and histones are extracted using an acid extraction protocol.
c. Western Blot Analysis:
-
The extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-H3).
-
The signal is detected using chemiluminescence and quantified to determine the dose-dependent effect of A-485 on histone acetylation.
I-BRD9: Cellular Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines how a bromodomain inhibitor can be used to study the role of the reader protein in gene regulation.
a. Cell Culture and Treatment:
-
Kasumi-1 cells are cultured and treated with I-BRD9 or a vehicle control for a specific time (e.g., 6 hours).
b. Chromatin Crosslinking and Shearing:
-
Cells are treated with formaldehyde to crosslink proteins to DNA.
-
The cells are lysed, and the chromatin is sheared into small fragments using sonication.
c. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody against BRD9 to pull down BRD9-bound DNA fragments.
d. DNA Purification and Analysis:
-
The crosslinks are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) or sequencing (ChIP-seq) is performed to identify and quantify the genomic regions where BRD9 binding is altered by I-BRD9 treatment.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for studying histone benzoylation and acetylation.
Experimental Workflow for "this compound"
Caption: Experimental workflow for the "this compound" genetic encoding method.
Logical Relationship of Probes to the Histone Acylation Cycle
Caption: The relationship of different probes to the histone acylation cycle.
References
Benchmarking Kbz Probe 1: A Comparative Guide to Chemical Probes for Histone Benzoylation
For researchers, scientists, and drug development professionals, the selection of precise chemical probes is paramount for elucidating the complex mechanisms of epigenetic regulation. This guide provides a comprehensive benchmark of Kbz Probe 1, a novel tool for investigating histone lysine benzoylation, against other relevant chemical probes targeting histone acylation. We present a detailed comparison of their performance based on available experimental data, alongside methodologies for their application.
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among these, histone lysine acylation, including the recently identified benzoylation (Kbz), has emerged as a significant player in cellular processes. Chemical probes that can accurately report on or modulate these modifications are invaluable for understanding their biological roles.
Overview of Probes for Histone Acylation
This guide focuses on comparing this compound with other chemical tools used to study histone acylation. While direct analogues to this compound are still emerging, a meaningful comparison can be drawn with established inhibitors of histone acetyltransferases (HATs), the enzymes responsible for adding acetyl groups to histones. These inhibitors, while not direct probes for benzoylation, represent the current standard for chemically modulating histone acylation states.
| Probe | Target | Mechanism of Action | Reported IC50 / Potency | Cell Permeability | Key Applications |
| This compound | Histone Benzoylation | Genetically encoded benzoyllysine analog for incorporation into histones | Not Applicable (Reporter Probe) | Yes (Genetically encoded) | Interrogating histone benzoylation and its interactions in living cells via 19F NMR and fluorescence.[1][2] |
| Anacardic Acid | p300/PCAF (HATs) | Non-competitive inhibitor | ~5-10 µM for p300/PCAF | Yes | Inhibition of HAT activity in vitro and in cells to study the effects of reduced histone acetylation.[3][4] |
| Garcinol | p300/PCAF (HATs) | Non-competitive inhibitor | ~5-10 µM for p300/PCAF | Yes | Inhibition of HAT activity, induction of apoptosis in cancer cells. |
| SAHA-BPyne | Class I and II HDACs | Activity-based probe with a SAHA scaffold for covalent modification of HDACs | Potent inhibitor of multiple HDACs | Yes | Profiling HDAC activity and complex formation in native proteomes and live cells.[5] |
In-Depth Comparison: this compound vs. HAT Inhibitors
This compound represents a distinct approach to studying histone acylation compared to traditional enzyme inhibitors.
This compound: This probe is not an inhibitor but a reporter. It is a genetically encoded unnatural amino acid that mimics benzoyllysine. When incorporated into histones, it provides a direct readout of benzoylation events and their downstream interactions. Its key advantage is the ability to study a specific PTM in its native chromatin context within living cells. The fluorinated versions of this compound allow for sensitive detection using non-invasive techniques like 19F NMR spectroscopy.
HAT Inhibitors (e.g., Anacardic Acid, Garcinol): These small molecules function by inhibiting the activity of histone acetyltransferases, thereby reducing global levels of histone acetylation. They are valuable tools for studying the consequences of hypoacetylation on a broad scale. However, they lack the specificity to report on a single type of acylation and can have off-target effects. Their mechanism is indirect, inferring the role of acetylation through its absence.
Experimental Methodologies
Detailed experimental protocols are crucial for the successful application of these chemical probes. Below are summaries of key experimental workflows.
Genetic Encoding of this compound
The use of this compound involves genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the unnatural amino acid into a protein of interest at a specific site.
Protocol Outline:
-
Vector Construction: An expression vector containing the gene for the protein of interest (e.g., a histone) with an amber stop codon at the desired incorporation site, along with the genes for the orthogonal aminoacyl-tRNA synthetase and tRNA, is constructed.
-
Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured and transfected with the expression vector.
-
Probe Supplementation: The cell culture medium is supplemented with this compound.
-
Protein Expression and Incorporation: Upon gene expression, the orthogonal tRNA is charged with this compound by the synthetase and incorporates it at the amber codon site in the target protein.
-
Analysis: The incorporation and subsequent modifications of the probe can be analyzed by various methods, including 19F NMR for fluorinated probes, fluorescence microscopy, and Western blotting with specific antibodies.
In Vitro HAT Inhibition Assay
The inhibitory activity of compounds like anacardic acid and garcinol is typically assessed using in vitro HAT assays.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing a recombinant HAT enzyme (e.g., p300), a histone substrate (e.g., histone H3 peptide), acetyl-CoA, and the inhibitor at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic reaction to occur.
-
Detection: The level of histone acetylation is quantified using various methods, such as ELISA with an antibody specific for acetylated lysine, filter-binding assays with radiolabeled acetyl-CoA, or fluorescence-based assays.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of HAT activity (IC50) is calculated.
Signaling Pathway Context
The probes discussed here are instrumental in dissecting the signaling pathways involving histone acylation. Histone acetylation, mediated by HATs, is generally associated with transcriptional activation, while deacetylation by histone deacetylases (HDACs) leads to transcriptional repression. The sirtuin family of deacetylases, such as SIRT2, has been shown to remove benzoyl groups from histones, linking this modification to cellular metabolism and signaling.
Conclusion
This compound offers a powerful and direct method for investigating histone benzoylation in living cells, a capability not provided by traditional HAT inhibitors. While HAT inhibitors like anacardic acid are useful for studying the broad effects of histone hypoacetylation, they lack the specificity and direct reporting features of genetically encoded probes. The choice of probe will ultimately depend on the specific research question. For targeted investigation of histone benzoylation and its dynamic interactions, this compound is a superior tool. For studying the global consequences of reduced histone acylation, HAT inhibitors remain a relevant, albeit less specific, option. The continued development of novel chemical probes will undoubtedly provide deeper insights into the intricate world of epigenetic regulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Quantitative Analysis of Histone Benzoylation
The study of histone post-translational modifications (PTMs) is crucial for understanding the epigenetic regulation of gene expression and other DNA-templated processes. Lysine benzoylation (Kbz), a recently identified histone mark, has been associated with active transcription and is dynamically regulated by cellular metabolism.[1][2][3][4][5] For researchers in epigenetics and drug development, accurate quantification of histone benzoylation is paramount. This guide provides a comparative overview of the current methodologies for the quantitative analysis of histone benzoylation, offering insights into their principles, applications, and limitations.
Quantitative Methodologies: A Comparative Overview
The quantitative analysis of histone benzoylation primarily relies on mass spectrometry-based proteomics and antibody-based immunodetection techniques. Each method offers distinct advantages and is suited for different experimental goals.
| Method | Principle | Type of Data | Advantages | Limitations |
| Mass Spectrometry (MS) | Identification and quantification of peptides based on mass-to-charge ratio. | Site-specific and global quantification of Kbz. | High specificity and sensitivity; enables discovery of novel modification sites; multiplexing capabilities with metabolic labeling. | Requires specialized equipment and expertise; complex data analysis. |
| Western Blotting | Immunodetection of target proteins using specific antibodies. | Semi-quantitative analysis of global or site-specific Kbz levels. | Relatively simple and widely accessible; provides information on changes in overall Kbz levels. | Less precise than MS; dependent on antibody specificity and availability. |
| ChIP-sequencing | Chromatin immunoprecipitation followed by high-throughput sequencing. | Genome-wide distribution and relative abundance of Kbz at specific genomic loci. | Provides a global view of the epigenetic landscape of Kbz; links histone modification to specific genes. | Indirect quantification; resolution is dependent on fragmentation and antibody quality. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Quantitative measurement of binding affinity between benzoylated histone peptides and "reader" proteins. | Provides thermodynamic parameters of binding interactions. | Not a direct measure of Kbz levels in cells; requires purified components. |
Experimental Protocols
Mass Spectrometry-based Quantification of Histone Benzoylation
This protocol outlines a general workflow for the identification and quantification of histone benzoylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Histone Extraction:
-
Isolate nuclei from cultured cells or tissues.
-
Acid-extract histones from the nuclear pellet using 0.2 M H₂SO₄.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air-dry.
b. Sample Preparation for MS Analysis:
-
Metabolic Labeling (for relative quantification): Culture cells in the presence of an isotopic label, such as D5-sodium benzoate (D5-SB), to metabolically incorporate a heavy benzoyl group.
-
Chemical Labeling (for relative quantification): Chemically label histones from different conditions with light (¹²C) or heavy (¹³C) propionic anhydride for comparative analysis.
-
Tryptic Digestion: Resuspend the histone pellet in a suitable buffer and digest with trypsin overnight at 37°C.
c. LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
d. Data Analysis:
-
Search the acquired MS/MS spectra against a histone protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify benzoylated peptides.
-
For quantitative analysis, calculate the ratios of heavy to light labeled peptides or use label-free quantification algorithms to determine the relative abundance of benzoylated peptides across different samples.
Western Blotting for Global Histone Benzoylation
This protocol describes the semi-quantitative analysis of global histone benzoylation levels using a pan-anti-Kbz antibody.
a. Histone Extraction:
-
Perform histone extraction as described in the MS protocol.
b. SDS-PAGE and Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a pan-anti-Kbz antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
c. Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Kbz signal to a loading control, such as total histone H3 or Coomassie blue staining of the gel.
Visualizing Key Processes in Histone Benzoylation Analysis
The following diagrams illustrate the central signaling pathway involving histone benzoylation and the typical experimental workflow for its quantitative analysis.
Caption: Histone benzoylation signaling pathway.
Caption: Experimental workflow for quantitative histone benzoylation analysis.
Conclusion
The quantitative analysis of histone benzoylation is a rapidly evolving area of research. While a specific "Kbz probe 1" was not identified in the current literature, a powerful toolkit of methodologies exists for the robust quantification of this important epigenetic mark. Mass spectrometry stands out for its precision and discovery potential, while antibody-based methods like Western blotting and ChIP-seq offer valuable insights into global levels and genomic localization. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative detail. As our understanding of histone benzoylation deepens, the development of new and improved analytical tools will undoubtedly follow, further empowering research in epigenetics and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Engaging with benzoyllysine through a π-π-π mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine benzoylation is a histone mark regulated by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kbz Probe 1 Signal: A Crucial Step Confirmed by a Non-Binding Mutant
A genetically encoded probe for studying histone benzoylation, Kbz probe 1, has its biological signal rigorously validated through the use of a non-binding mutant of the sirtuin 2 (SIRT2) enzyme. This comparison guide details the experimental data and protocols supporting this validation and contrasts it with alternative methodologies, providing researchers with a comprehensive overview for assessing probe specificity in epigenetic studies.
Histone benzoylation is a recently discovered post-translational modification implicated in the regulation of gene transcription. To study this epigenetic mark, Tian et al. developed a series of genetically encoded benzoyllysine probes, including fluorinated derivatives, collectively referred to here as this compound.[1][2][3] A critical aspect of developing such chemical probes is the validation of their signal to ensure that the observed effects are due to the specific biological process under investigation. The primary method for validating the signal of this compound involves demonstrating its removal by the deacylase enzyme SIRT2 and the persistence of the signal in the presence of a catalytically inactive SIRT2 mutant.[1][3]
Comparison of Validation Methods for this compound
| Validation Method | Description | Advantages | Disadvantages |
| Non-Binding (Catalytically Inactive) Enzyme Mutant (Primary Method) | The signal from this compound is measured in the presence of wild-type SIRT2 (which removes the benzoyl group) and a catalytically inactive mutant of SIRT2 (e.g., H187Y). A valid probe's signal will be diminished by the wild-type enzyme but not by the non-binding mutant. | Directly tests the biological relevance of the probe's signal. The mutant control is structurally very similar to the wild-type, minimizing off-target effects. | Requires expression and purification of both wild-type and mutant enzymes. May not account for all potential off-target interactions in a cellular context. |
| Chemical Negative Control | A structurally similar molecule to the probe that is designed to be inactive and not participate in the biological process. | Can be a straightforward way to control for non-specific binding or off-target effects of the probe molecule itself. | Designing a truly "inactive" control that shares similar physicochemical properties with the active probe can be challenging. |
| Competitive Displacement | An unlabeled version of the probe or a known binder of the target is used to compete with the labeled probe, leading to a decrease in signal. | Can provide evidence of target engagement and specificity. | Requires a known competitor. Does not directly validate the biological process (debenzoylation in this case). |
| Orthogonal Detection Methods | The presence of histone benzoylation is confirmed using a different analytical technique, such as mass spectrometry or a specific antibody. | Provides independent confirmation of the biological modification. | May not have the same sensitivity or be applicable in the same experimental context (e.g., live-cell imaging). |
Experimental Validation of this compound Signal using a Non-Binding SIRT2 Mutant
The core of the validation for this compound lies in a debenzoylation assay using SIRT2. The experiment demonstrates that the signal generated by the probe is specifically reversed by the enzymatic activity of SIRT2.
Key Experimental Finding:
In a key experiment by Tian et al., a fluorinated benzoyllysine probe incorporated into a histone H3 peptide (H3K9KbzF) was incubated with either wild-type SIRT2 or the catalytically inactive H187Y SIRT2 mutant. The results showed a significant decrease in the ¹⁹F NMR signal of the probe in the presence of wild-type SIRT2, indicating removal of the benzoyl group. In contrast, the signal remained largely unchanged in the presence of the H187Y mutant, confirming that the observed signal change is due to the specific catalytic activity of SIRT2 and not just non-specific binding.
Experimental Protocols
1. Expression and Purification of SIRT2 and H187Y Mutant:
-
Constructs: Human SIRT2 (residues 56-356) and the H187Y mutant are cloned into a pGEX-6p-1 vector with an N-terminal GST tag.
-
Expression: Plasmids are transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG at 16°C overnight.
-
Purification: Cells are lysed, and the supernatant is applied to a GST affinity column. The GST tag is cleaved by PreScission Protease, and the protein is further purified by gel filtration chromatography.
2. In Vitro Debenzoylation Assay:
-
Reaction Mixture: A solution containing the Kbz probe (e.g., H3K9KbzF peptide), purified SIRT2 or H187Y SIRT2 mutant, and NAD⁺ in reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT) is prepared.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 2 hours).
-
Analysis: The reaction is quenched, and the extent of debenzoylation is analyzed. For fluorescent probes, this can be measured by fluorescence intensity. For the ¹⁹F-labeled probe, ¹⁹F NMR spectroscopy is used to quantify the remaining benzoylated substrate.
Visualizing the Validation Workflow
The logical flow of the validation process, from the biological hypothesis to the experimental confirmation, is illustrated in the following diagrams.
Caption: Signaling pathway of histone benzoylation and debenzoylation.
Caption: Experimental workflow for validating this compound signal.
Caption: Logical relationship for this compound signal validation.
References
Probing the Dynamic Landscape of Histone Benzoylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of histone modifications is paramount. Histone benzoylation (Kbz), a recently discovered post-translational modification (PTM), is emerging as a critical regulator of gene expression. This guide provides a comparative analysis of methodologies to study histone benzoylation in living cells, with a focus on the conceptual application of chemical probes like "Kbz probe 1."
While specific experimental data and a detailed datasheet for "this compound" (TEBU-BIO, catalog number T40235), a probe marketed for examining histone benzoylation in living cells, are not publicly available, this guide will provide a comprehensive overview of the current understanding of histone benzoylation and a comparative analysis of the available methodologies to study this dynamic epigenetic mark.
The Biology of Histone Benzoylation: An Emerging Frontier in Epigenetics
Histone benzoylation is a type of PTM where a benzoyl group is covalently attached to the ε-amino group of a lysine residue on a histone protein[1][2]. This modification is associated with active transcription and is influenced by cellular metabolism, particularly the availability of benzoyl-CoA, which can be derived from sources like sodium benzoate, a common food preservative[1][3][4].
The regulation of histone benzoylation involves a trio of key protein families:
-
Writers: Enzymes that catalyze the addition of the benzoyl group. The lysine acetyltransferase (KAT) HBO1 has been identified as a "writer" of histone benzoylation in mammalian cells. The Gcn5-containing SAGA complex also exhibits histone benzoyltransferase activity.
-
Erasers: Enzymes that remove the benzoyl group. The NAD+-dependent deacetylase SIRT2 has been shown to possess debenzoylase activity, effectively "erasing" this mark.
-
Readers: Proteins that recognize and bind to benzoylated histones, translating the modification into downstream biological effects. The DPF and YEATS domain-containing proteins have been identified as "readers" of histone benzoylation.
The interplay between these proteins dynamically regulates the landscape of histone benzoylation, influencing gene expression programs.
Investigating Histone Benzoylation: A Methodological Overview
Several approaches can be employed to study histone benzoylation, each with its own set of advantages and limitations. While the precise mechanism of "this compound" is not detailed in publicly accessible resources, it is likely a chemical tool designed to visualize or capture benzoylated histones within living cells.
Here, we compare various methods for analyzing histone benzoylation:
| Method | Principle | Advantages | Disadvantages |
| Chemical Probes (e.g., "this compound") | Small molecules that specifically interact with or are incorporated into benzoylated histones, often carrying a reporter tag (e.g., a fluorophore) for detection. | - Enable live-cell imaging and dynamic studies. - Can provide spatial and temporal information. - Potentially less perturbative than genetic methods. | - Specificity and potential off-target effects need rigorous validation. - Lack of publicly available data for specific probes like "this compound" hinders evaluation. - May require specialized imaging equipment. |
| Genetically Encoded Probes | Genetically engineered proteins, often incorporating fluorescent proteins, that can be expressed in cells to report on histone benzoylation levels. | - High specificity for the target modification. - Allows for long-term and dynamic imaging in living cells. - Can be targeted to specific cellular compartments. | - Requires genetic manipulation of the cells. - Potential for overexpression artifacts. - Design and validation can be complex. |
| Mass Spectrometry-based Proteomics | Identifies and quantifies histone benzoylation sites with high accuracy and sensitivity. | - Unbiased, global analysis of benzoylation sites. - Can identify novel modification sites. - Provides quantitative data. | - Does not provide spatial information within the cell. - Requires cell lysis, precluding live-cell analysis. - Technically demanding and requires specialized equipment. |
| Antibody-based Methods (e.g., Western Blot, ChIP-seq) | Utilizes antibodies that specifically recognize benzoylated lysine residues. | - Widely accessible and established techniques. - Western blotting provides information on the overall levels of histone benzoylation. - ChIP-seq can map the genomic localization of benzoylated histones. | - Antibody specificity is crucial and requires thorough validation. - Western blotting is not suitable for live-cell analysis. - ChIP-seq provides a static snapshot of the histone modification landscape. |
Experimental Protocols: A Generalized Workflow
The following provides a generalized experimental workflow for investigating histone benzoylation in a chosen cell line, such as HEK293T or HeLa cells. This protocol is not specific to "this compound" but represents a typical approach in the field.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T) on appropriate culture vessels (e.g., glass-bottom dishes for imaging or multi-well plates for biochemical assays).
-
Induction of Histone Benzoylation (Optional): To enhance the signal, cells can be treated with a precursor of benzoyl-CoA, such as sodium benzoate (e.g., 5-10 mM for 24 hours). A vehicle-treated control group should be included.
II. Live-Cell Imaging with a Fluorescent Probe (Conceptual)
This conceptual protocol outlines how a fluorescent chemical probe for histone benzoylation might be used.
-
Probe Loading: Incubate the cells with the fluorescent "this compound" at a predetermined concentration and for an optimized duration.
-
Washing: Gently wash the cells with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. Time-lapse imaging can be performed to study the dynamics of histone benzoylation.
III. Analysis of Histone Benzoylation by Western Blotting
-
Histone Extraction: Isolate histones from the treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pan-Kbz or site-specific Kbz.
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Use an antibody against a core histone (e.g., H3 or H4) as a loading control.
-
Visualizing the Science: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The Histone Benzoylation Signaling Pathway.
Caption: A General Experimental Workflow for Studying Histone Benzoylation.
References
Safety Operating Guide
Navigating the Safe Disposal of Kbz Probe 1: A Guide for Laboratory Professionals
For immediate release, this document provides essential safety and logistical information for the proper handling and disposal of Kbz probe 1 (CAS No. 2606820-58-8). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to the lack of a publicly available Safety Data Sheet (SDS), this guide is based on precautionary principles for handling chemical probes of unknown toxicity. It is imperative to obtain the official SDS from the supplier before handling and disposing of this product.
Essential Safety and Disposal Information
The primary challenge in providing definitive disposal procedures for this compound is the absence of a publicly accessible Safety Data Sheet (SDS). An SDS is a critical document that outlines the specific hazards of a chemical and provides detailed guidance on its safe handling, storage, and disposal.
Actionable Recommendation: Before proceeding with any handling or disposal of this compound, laboratory personnel must obtain the official SDS from the supplier, MedChemExpress. Contact information for MedChemExpress is as follows:
-
Phone: 609-228-6898
-
Email: --INVALID-LINK--
-
Address: 1 Deer Park Dr, Suite F, Monmouth Junction, NJ 08852, USA
In the interim, and as a matter of prudent practice, all waste containing this compound should be treated as hazardous chemical waste.
Precautionary Disposal Protocol
The following step-by-step procedure is a general guideline for the disposal of chemical probes where specific hazard information is not available. This protocol is not a substitute for the official SDS.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste (e.g., contaminated pipette tips, tubes, and weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, supernatants) in a separate, dedicated, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
-
Waste Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "2606820-58-8," and the approximate concentration and volume.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about the chemical.
Quantitative Data Summary
Due to the lack of a publicly available SDS, a comprehensive table of quantitative data cannot be provided. The following table summarizes the known information for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2606820-58-8 |
| Molecular Formula | C₁₃H₁₇ClF₂N₂O₃ |
| Molecular Weight | 322.74 g/mol |
| Physical State | Data not available |
| Solubility | Data not available in common lab solvents |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Toxicity Data (LD50/LC50) | Data not available |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. Researchers should refer to their specific experimental designs and institutional protocols for guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound, emphasizing the critical step of obtaining the Safety Data Sheet.
Caption: Precautionary Disposal Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
